Sovaprevir
Description
This compound has been investigated for the treatment of Hepatitis C, Chronic.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-1-[(2S)-3,3-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)butanoyl]-4-(7-methoxy-2-phenylquinolin-4-yl)oxypyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N5O8S/c1-6-28-25-43(28,41(52)46-57(53,54)31-16-17-31)45-39(50)36-22-30(26-48(36)40(51)33(42(2,3)4)23-38(49)47-19-11-8-12-20-47)56-37-24-34(27-13-9-7-10-14-27)44-35-21-29(55-5)15-18-32(35)37/h6-7,9-10,13-15,18,21,24,28,30-31,33,36H,1,8,11-12,16-17,19-20,22-23,25-26H2,2-5H3,(H,45,50)(H,46,52)/t28-,30-,33-,36+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFMTUBUVQZIRE-WINRQGAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CC(=O)N1CCCCC1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142994 | |
| Record name | Sovaprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001667-23-7 | |
| Record name | Sovaprevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001667-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sovaprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001667237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sovaprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sovaprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOVAPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND9V3MN6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Sovaprevir
Executive Summary
Sovaprevir (formerly ACH-1625) is a potent, second-generation, non-covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] Developed by Achillion Pharmaceuticals, it was designed to treat chronic HCV infections, demonstrating high potency against genotypes 1a and 1b in vitro.[3] This document provides a detailed overview of this compound's mechanism of action, the molecular basis of its interaction with the viral target, its resistance profile, and the key experimental protocols used for its characterization. By inhibiting the NS3/4A protease, this compound blocks the proteolytic processing of the HCV polyprotein, an essential step for viral replication, thereby halting the viral life cycle.[2]
Core Mechanism of Action: Inhibition of HCV NS3/4A Protease
The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to yield functional viral proteins. The NS3/4A protease is responsible for four of these critical cleavages, liberating the NS4A, NS4B, NS5A, and NS5B proteins.[4] The NS3 protein contains the serine protease domain with a catalytic triad (Histidine-57, Aspartate-81, Serine-139), while the NS4A protein acts as a crucial cofactor that stabilizes the enzyme's structure and localizes it to intracellular membranes.
This compound is a linear, peptidomimetic acylsulfonamide that acts as a competitive inhibitor, binding non-covalently to the active site of the NS3/4A protease. Its mechanism involves physically occupying the substrate-binding cleft, preventing the enzyme from processing the viral polyprotein.
While a crystal structure of this compound bound to NS3/4A is not publicly available, its binding mode can be inferred from structurally similar inhibitors like Asunaprevir. Key interactions include:
-
Acylsulfonamide Moiety: This group forms critical hydrogen bonds within the oxyanion hole, interacting with the backbone amides of Glycine-137 and the catalytic Serine-139.
-
P2 Quinoline Moiety: This large aromatic group extends into the S2 sub-pocket of the protease, where it can form π-cation stacking interactions with residue Arginine-155. This interaction is a hallmark of many second-generation protease inhibitors.
-
P1' Cyclopropyl Group: This component fits into the S1' pocket of the enzyme.
By establishing these high-affinity interactions, this compound effectively blocks substrate access and inhibits enzymatic activity.
References
A Technical Guide to the Crystallographic Studies of HCV NS3/4A Protease Inhibitors: A Case Study on Grazoprevir
Disclaimer: Despite a comprehensive search of public databases, including the Protein Data Bank (PDB), no crystallographic data for sovaprevir in complex with its target, the Hepatitis C Virus (HCV) NS3/4A protease, was publicly available as of the time of this writing. To fulfill the request for an in-depth technical guide, this document presents a detailed analysis of the crystallographic studies of grazoprevir , a structurally and functionally similar macrocyclic inhibitor of the HCV NS3/4A protease. All data and protocols presented herein pertain to grazoprevir and are intended to serve as a representative example for researchers, scientists, and drug development professionals in this field.
Introduction
The Hepatitis C Virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies. Grazoprevir is a potent, pan-genotypic, macrocyclic inhibitor of the NS3/4A protease.[1] Understanding the precise molecular interactions between grazoprevir and the protease active site through X-ray crystallography is fundamental for structure-based drug design and for elucidating mechanisms of drug resistance. This guide provides a comprehensive overview of the crystallographic data, experimental methodologies, and key structural insights from the study of the grazoprevir-NS3/4A complex.
Quantitative Data Summary
The following tables summarize the key quantitative data from the crystallographic and biochemical studies of grazoprevir in complex with the HCV NS3/4A protease.
Table 1: Crystallographic Data and Refinement Statistics for Grazoprevir-NS3/4A Complex
| PDB ID | 3SUD |
| Data Collection | |
| Resolution (Å) | 2.50 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=57.0, b=78.2, c=100.2 |
| α=90°, β=90°, γ=90° | |
| Refinement | |
| R-work | 0.201 |
| R-free | 0.245 |
| No. of non-hydrogen atoms | 3217 |
| Protein | |
| Residues | 1-181 (NS3), 21-34 (NS4A) |
| Ligand | |
| Name | Grazoprevir |
| Solvent | |
| Water molecules | 115 |
Data sourced from PDB entry 3SUD.
Table 2: Biochemical Activity of Grazoprevir Against HCV Genotypes
| Genotype | Enzyme IC₅₀ (nM) | Replicon EC₅₀ (nM) |
| 1a | 0.015 | 0.4 |
| 1b | 0.009 | 0.2 |
| 2a | 0.13 | 1.1 |
| 2b | 0.15 | 1.8 |
| 3a | 0.35 | 1.6 |
| 4a | 0.03 | 0.1 |
| 5a | 0.03 | 0.3 |
| 6a | 0.02 | 1.2 |
IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration) values indicate the potency of grazoprevir.[1]
Experimental Protocols
This section details the methodologies for the expression, purification, and crystallization of the HCV NS3/4A protease in complex with grazoprevir, as well as the subsequent X-ray diffraction data collection and structure refinement.
Protein Expression and Purification
The HCV NS3/4A protease domain (genotype 1a) is typically expressed in E. coli. The construct often includes the N-terminal 181 amino acids of NS3 fused to a cofactor peptide representing the central portion of NS4A via a flexible linker.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD₆₀₀ of ~0.6-0.8, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 18°C) overnight.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole, and the protein is eluted with a high concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The final protein is concentrated and stored in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Crystallization
The co-crystallization of the NS3/4A protease with grazoprevir is achieved using the vapor diffusion method.
-
Complex Formation: The purified NS3/4A protease is incubated with a molar excess of grazoprevir (typically 2-5 fold) for a period of time (e.g., 1 hour) on ice to allow for complex formation.
-
Crystallization Setup: The protein-inhibitor complex is mixed with a reservoir solution in a 1:1 ratio and equilibrated against the reservoir solution. Crystals are typically grown using the hanging or sitting drop vapor diffusion method at a constant temperature (e.g., 20°C).
-
Representative Crystallization Condition: 0.1 M MES monohydrate pH 6.5, 1.2 M ammonium sulfate.
-
Data Collection and Structure Refinement
-
Cryo-protection: Crystals are briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.
-
X-ray Diffraction: Diffraction data are collected at a synchrotron source. A full dataset is collected by rotating the crystal in the X-ray beam.
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Data Processing: The diffraction images are processed using software such as HKL2000 or XDS to index, integrate, and scale the data.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of the NS3/4A protease as a search model. The model is then refined using software like PHENIX or REFMAC5, with manual rebuilding of the model in Coot. The inhibitor is modeled into the electron density, and water molecules are added. The final model is validated for its geometric quality.
Visualizations
The following diagrams illustrate the experimental workflow for the crystallographic studies and the mechanism of inhibition of the HCV NS3/4A protease by grazoprevir.
References
Sovaprevir: An In-Depth Profile of its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sovaprevir (formerly ACH-1625) is a potent, second-generation, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This document provides a comprehensive technical overview of its antiviral spectrum, mechanism of action, resistance profile, and the experimental methodologies used for its characterization. This compound has demonstrated low nanomolar potency against HCV genotypes 1a and 1b and activity against other genotypes, with the exception of genotype 3. A key characteristic of this compound is its high barrier to resistance and its activity against viral variants that are resistant to first-generation protease inhibitors. This guide synthesizes available preclinical data to serve as a resource for researchers in the field of antiviral drug development.
Mechanism of Action
This compound is a direct-acting antiviral (DAA) that targets the HCV NS3/4A serine protease. This enzyme is essential for the replication of the virus. The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce functional viral proteins. The NS3/4A protease is responsible for four of these cleavages, which release the non-structural proteins NS4A, NS4B, NS5A, and NS5B. These proteins are critical components of the viral replication complex. This compound, a competitive, reversible inhibitor, binds to the active site of the NS3/4A protease, preventing the processing of the polyprotein and thereby halting viral replication.[1]
Antiviral Spectrum of Activity
This compound has demonstrated potent antiviral activity against a range of HCV genotypes in preclinical studies.[1] While a comprehensive public dataset of its activity against all genotypes and a wide array of resistant mutants is not available, the existing information indicates a strong profile against clinically significant variants.
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HCV Genotypes
| HCV Genotype | Assay Type | EC50 / IC50 (nM) | Reference |
| Genotype 1a | Enzyme Assay | ~1 | [2] |
| Genotype 1b | Enzyme Assay | ~1 | [2] |
| Other Genotypes | Not specified | Potent activity reported, with the exception of Genotype 3 | [3] |
EC50: 50% effective concentration in cell-based replicon assays. IC50: 50% inhibitory concentration in biochemical enzyme assays.
Table 2: In Vitro Activity of this compound against NS3/4A Protease Inhibitor-Resistant HCV Variants
While specific IC50 or EC50 values for this compound against a comprehensive panel of resistant mutants are not publicly available, preclinical data suggests that this compound retains activity against mutations that confer resistance to first-generation protease inhibitors. It is known to have a high barrier to resistance. Further research is needed to fully quantify its profile against common resistance-associated substitutions such as those at positions Q80, R155, A156, and D168 of the NS3 protease.
Experimental Protocols
The in vitro antiviral activity of this compound has been characterized using two primary types of assays: HCV replicon assays and NS3/4A protease enzyme assays.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a cellular environment.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons are engineered to express a reporter gene, such as luciferase, which allows for the quantification of viral replication.
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the expression of the reporter gene.
-
Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Cytotoxicity Assessment: In parallel, a cytotoxicity assay is performed to ensure that the observed reduction in reporter signal is due to the inhibition of HCV replication and not to compound-induced cell death.
-
Data Analysis: The reporter signal is normalized to the vehicle control, and the percent inhibition is plotted against the log of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value.
HCV NS3/4A Protease Enzyme Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified HCV NS3/4A protease.
Methodology:
-
Reagents: Purified, recombinant HCV NS3/4A protease and a synthetic peptide substrate that mimics a natural cleavage site of the protease are used. The substrate is typically labeled with a fluorophore and a quencher, such that cleavage results in an increase in fluorescence.
-
Reaction Setup: The assay is performed in a multi-well plate format. The reaction mixture contains the NS3/4A protease, the peptide substrate, and serial dilutions of this compound in an appropriate buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period, during which the enzyme cleaves the substrate.
-
Signal Detection: The fluorescence intensity of each well is measured using a plate reader. An increase in fluorescence corresponds to the cleavage of the substrate.
-
Data Analysis: The rate of substrate cleavage is calculated for each this compound concentration. The percent inhibition is determined relative to a no-inhibitor control. The IC50 value is calculated by fitting the data to a dose-response curve.
Conclusion
This compound is a potent second-generation HCV NS3/4A protease inhibitor with a promising preclinical profile. Its high potency against HCV genotypes 1a and 1b, coupled with a high barrier to resistance, positions it as a significant molecule in the landscape of direct-acting antivirals. While more comprehensive public data on its activity against a broader range of genotypes and resistant variants would be beneficial, the available information underscores its potential as a component of combination therapies for chronic hepatitis C. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this compound and other novel HCV inhibitors.
References
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Sovaprevir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovaprevir (also known as ACH-1625) is a potent, second-generation, non-covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] This enzyme is a chymotrypsin-like serine protease essential for the cleavage of the HCV polyprotein, a critical step for viral replication and maturation.[3][4] By targeting the highly conserved active site of the NS3/4A protease, this compound effectively blocks the viral life cycle.[2] These application notes provide detailed protocols for key in vitro assays to determine the efficacy of this compound against various HCV genotypes and resistance-associated variants (RAVs).
This compound has demonstrated potent antiviral activity across multiple HCV genotypes, with particularly strong, equipotent efficacy against genotypes 1a and 1b. Its mechanism of action and preclinical profile suggest a high barrier to resistance and activity against mutations that confer resistance to earlier-generation protease inhibitors. The following protocols for HCV replicon assays and NS3/4A enzymatic assays are fundamental for characterizing the antiviral profile of this compound and similar direct-acting antiviral (DAA) agents.
Mechanism of Action of this compound
The HCV genome is translated into a single large polyprotein, which must be processed by viral and cellular proteases to yield mature structural and non-structural (NS) proteins. The NS3/4A protease is responsible for four of these cleavages. This compound acts as a competitive inhibitor, binding to the active site of the NS3/4A protease and preventing it from processing the polyprotein, thereby halting viral replication.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound against HCV, determined by enzymatic and cell-based replicon assays.
Table 1: this compound Potency in NS3/4A Enzymatic Assays
| HCV Genotype | IC50 (nM)¹ |
| Genotype 1a | ~1 |
| Genotype 1b | ~1 |
¹IC50 (50% inhibitory concentration) values represent the concentration of this compound required to inhibit the activity of the purified NS3/4A protease by 50%. Data is based on published reports indicating equipotent activity.
Table 2: this compound Antiviral Activity in HCV Replicon Assays
| HCV Genotype | Replicon Type | EC50 (nM)² |
| Genotype 1a | Wild-Type | Potent (low nM) |
| Genotype 1b | Wild-Type | Potent (low nM) |
| Genotype 2 | Wild-Type | Active |
| Genotype 3 | Wild-Type | Less Active |
| Genotype 4 | Wild-Type | Active |
| Genotype 5 | Wild-Type | Active |
| Genotype 6 | Wild-Type | Active |
²EC50 (50% effective concentration) values represent the concentration of this compound required to inhibit HCV RNA replication in cell-based replicon assays by 50%. Specific values for genotypes 2-6 are not publicly available but reports indicate broad activity with the exception of genotype 3. Pharmacokinetic analyses have shown that trough plasma concentrations at the lowest clinical doses are significantly higher than the required EC50 for viral inhibition.
Table 3: this compound Activity Against Common NS3/4A Resistance-Associated Variants (RAVs)
| Genotype | NS3 Mutation | Fold Change in EC50³ |
| Genotype 1a | R155K | Low |
| Genotype 1a | D168A/V | Low |
| Genotype 1b | D168V | Low |
| Genotype 1b | A156T/V | Low |
³Fold change in EC50 is calculated relative to the wild-type replicon. This compound is reported to retain activity against mutations that confer resistance to first-generation protease inhibitors. Specific fold-change values are not publicly available but are anticipated to be low based on its classification as a next-generation inhibitor.
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
This protocol describes a cell-based assay to quantify the antiviral activity of this compound by measuring the inhibition of HCV RNA replication in human hepatoma (Huh-7) cells.
Materials:
-
HCV replicon-harboring Huh-7 cells (e.g., genotype 1b with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
G418 (for stable replicon cell line maintenance)
-
This compound (ACH-1625)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well cell culture plates (white, opaque for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
-
MTS reagent for cytotoxicity assessment
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent HCV replicon cells.
-
Seed the cells into white, opaque 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of DMEM (without G418).
-
Incubate for 4-6 hours to allow cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution series of this compound in culture medium to achieve final desired concentrations (e.g., 10-point, 3-fold dilutions starting from 1 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Prepare a vehicle control (medium with the same final concentration of DMSO).
-
-
Cell Treatment:
-
Carefully add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cytotoxicity Assessment (Parallel Plate):
-
On a separate plate seeded and treated identically, add MTS reagent according to the manufacturer's protocol and measure absorbance to determine the 50% cytotoxic concentration (CC50).
-
-
Luciferase Measurement:
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of each well to the average of the vehicle-treated control wells to calculate the percent inhibition.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.
-
Protocol 2: NS3/4A Protease Enzymatic Assay for IC50 Determination
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (e.g., genotype 1b)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-dodecyl-β-D-maltoside)
-
FRET-based peptide substrate
-
This compound (ACH-1625)
-
DMSO
-
96-well plates (black, non-binding surface)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute into assay buffer to the desired final concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the NS3/4A protease enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
-
Signal Measurement:
-
Immediately measure the fluorescence signal over time (kinetic read) using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the FRET substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of this compound from the linear phase of the kinetic curve.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: In Vitro Selection of this compound-Resistant HCV Replicons
This protocol outlines the method for generating and identifying resistance-associated variants by long-term culture of replicon cells in the presence of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Asunaprevir Resistance in HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sovaprevir in Biological Samples
Disclaimer: As of the last search, a validated bioanalytical method specifically for sovaprevir in biological matrices was not publicly available. The following application note and protocol are presented as a representative example based on established methods for other Hepatitis C Virus (HCV) NS3/4A protease inhibitors. Researchers should use this as a template and must perform method development and full validation for the quantification of this compound in their specific biological matrix.
Introduction
This compound is a potent, second-generation inhibitor of the HCV NS3/4A protease, a key enzyme in the viral replication cycle. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in biological samples such as plasma is crucial for pharmacokinetic and toxicokinetic studies. This document outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of this compound from human plasma.
-
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water)
-
Polypropylene tubes
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a polypropylene tube.
-
Add 25 µL of the Internal Standard working solution.
-
Vortex for 10 seconds to mix.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean polypropylene tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of reconstitution solution.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This section details the chromatographic and mass spectrometric conditions for the analysis of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Representative):
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.1-4.0 min: Return to 10% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
-
Mass Spectrometric Conditions (Hypothetical for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ion (To be determined experimentally)
-
Internal Standard: [M+H]+ → fragment ion (To be determined experimentally)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Presentation
The following tables summarize the expected quantitative data from a validated method. The values presented are for illustrative purposes and must be determined experimentally for this compound.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 80 | 85 - 115 |
| High | 800 | > 80 | 85 - 115 |
Table 4: Stability Data
| Stability Condition | Duration | Stability (%) |
| Bench-top stability at room temperature | 24 hours | 85 - 115 |
| Freeze-thaw stability (-80°C to room temperature) | 3 cycles | 85 - 115 |
| Long-term stability in plasma at -80°C | 90 days | 85 - 115 |
| Post-preparative stability in autosampler at 10°C | 48 hours | 85 - 115 |
Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound in a biological sample.
Caption: Experimental workflow for this compound quantification.
Application Notes and Protocols for the Administration of HCV NS3/4A Protease Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific preclinical data for the administration of Sovaprevir in mouse models was publicly available at the time of this document's creation. The following application notes and protocols are based on published data for other Hepatitis C Virus (HCV) NS3/4A protease inhibitors with similar mechanisms of action, such as telaprevir, asunaprevir, and simeprevir. These protocols should be adapted and optimized for specific experimental needs.
Introduction
HCV NS3/4A protease inhibitors are a class of direct-acting antivirals (DAAs) that target the viral NS3/4A serine protease, an enzyme essential for HCV polyprotein processing and viral replication.[1][2] Furthermore, the NS3/4A protease can cleave host adaptor proteins like MAVS and TRIF, which are crucial for the innate immune response to viral infections, thus helping the virus evade host immunity.[1][3][4] Preclinical evaluation of these inhibitors in appropriate animal models is a critical step in drug development. Due to the narrow host tropism of HCV, which primarily infects humans and chimpanzees, specialized mouse models are required. The most common and effective models are mice with "humanized" livers, such as urokinase-type plasminogen activator (uPA)/severe combined immunodeficiency (SCID) mice transplanted with human hepatocytes. These models support HCV replication and allow for the in vivo assessment of antiviral efficacy.
Quantitative Data Summary
The following tables summarize representative pharmacokinetic and efficacy data for various HCV NS3/4A protease inhibitors in preclinical animal models. This data is intended for comparative purposes to guide study design.
Table 1: Pharmacokinetics of HCV NS3/4A Protease Inhibitors in Rodents
| Compound | Species | Dose & Route | Vehicle | Key Pharmacokinetic Parameters | Reference |
| Asunaprevir | Mouse | 5 mg/kg, Oral Gavage | PEG-400/Ethanol (9:1) | Hepatotropic disposition (liver-to-plasma ratio >40) | |
| Asunaprevir | Rat | 3-15 mg/kg, Oral Gavage | PEG-400/Ethanol (9:1) | Hepatotropic disposition | |
| Simeprevir | Rat | 40 mg/kg, Oral | PEG-400 based solution | Cmax: 1430 ng/mL; Absolute Bioavailability: 44%; Extensive distribution to liver and intestines (tissue/plasma ratio >35) | |
| Boceprevir | Mouse | Not Specified | Not Specified | Oral Bioavailability: 34% | |
| Danoprevir | Rat, Dog | Not Specified | Not Specified | High liver drug exposure with modest plasma exposure |
Table 2: In Vivo Efficacy of HCV NS3/4A Protease Inhibitors in Humanized Mouse Models
| Compound | Mouse Model | HCV Genotype | Treatment Regimen | Efficacy Outcome | Reference |
| Telaprevir | uPA/SCID | 1b | 100 or 300 mg/kg, BID, 4 days | Dose-dependent reduction in serum HCV RNA | |
| Asunaprevir | Humanized Mice | 1b | Combination with daclatasvir | Rebound of viremia after cessation of treatment | |
| ITMN-8187 | Chimeric Mice | 1a & 1b | 30 mg/kg for 4 days | 3.3-log10 (GT1a) and 2.0-log10 (GT1b) reduction in HCV RNA | |
| BILN 2061 | Replicon-bearing SCID mice | Not Specified | Not Specified | Dose-dependent reduction in bioluminescence (surrogate for HCV RNA) |
Experimental Protocols
Protocol 1: Formulation and Oral Administration of Asunaprevir in Mice
This protocol is adapted from preclinical studies of asunaprevir and provides a general guideline for the oral administration of NS3/4A protease inhibitors.
Materials:
-
Asunaprevir (or analogous compound)
-
Polyethylene glycol 400 (PEG-400)
-
Ethanol (200 proof)
-
Sterile microcentrifuge tubes and conical tubes
-
Analytical balance
-
Vortex mixer
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing 9 parts PEG-400 with 1 part absolute ethanol (e.g., 9 mL PEG-400 and 1 mL ethanol).
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Dosing Solution Preparation:
-
Calculate the required amount of the compound based on the desired dose and the number of animals. For a 5 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the final concentration should be 0.5 mg/mL.
-
Weigh the calculated amount of the compound.
-
Dissolve the compound in a small amount of ethanol first, then add the PEG-400 to the final volume. Vortex until the compound is completely dissolved. Prepare the dosing solution fresh on the day of administration.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer.
-
Gently restrain the mouse and insert the gavage needle orally, advancing it into the esophagus.
-
Slowly administer the calculated volume of the dosing solution.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Pharmacokinetic Study in Mice
This protocol describes a composite bleeding strategy for pharmacokinetic analysis in mice, minimizing the stress on individual animals.
Materials:
-
Dosing solution (from Protocol 1)
-
Capillary tubes (for retro-orbital bleeding) or lancets (for submandibular bleeding)
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Centrifuge
-
Pipettes
-
-80°C freezer
Procedure:
-
Dosing:
-
Administer the compound via oral gavage as described in Protocol 1. Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Divide the mice into cohorts for different sampling time points to create a composite pharmacokinetic profile. For example, for time points of 0.25, 0.5, 1, 3, 6, 8, and 24 hours post-dose:
-
Cohort 1: Bleed at 0.25, 3, and 24 hours.
-
Cohort 2: Bleed at 0.5 and 6 hours.
-
Cohort 3: Bleed at 1 and 8 hours.
-
-
Collect approximately 50-100 µL of blood at each time point via retro-orbital or submandibular bleeding into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
-
Sample Storage and Analysis:
-
Transfer the plasma to freshly labeled tubes and store at -80°C until analysis.
-
Analyze the plasma concentrations of the compound using a validated method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Protocol 3: Efficacy Study in HCV-infected Humanized Mice
This protocol outlines a general procedure for assessing the antiviral efficacy of an NS3/4A protease inhibitor in humanized mice.
Materials:
-
HCV-infected humanized mice (e.g., uPA/SCID mice with stable human hepatocyte engraftment and HCV viremia)
-
Dosing solution
-
Blood collection supplies
-
RNA extraction kits
-
Reagents for quantitative real-time PCR (qRT-PCR)
Procedure:
-
Baseline Measurement:
-
Prior to treatment, collect blood samples from all mice to determine the baseline HCV RNA levels.
-
-
Treatment Administration:
-
Divide the mice into a treatment group and a vehicle control group.
-
Administer the compound or vehicle orally, typically twice daily (BID), for a predetermined period (e.g., 4-14 days).
-
-
Monitoring of Viral Load:
-
Collect blood samples at regular intervals during and after the treatment period.
-
Extract viral RNA from the serum or plasma.
-
Quantify HCV RNA levels using qRT-PCR.
-
-
Data Analysis:
-
Calculate the change in HCV RNA levels from baseline for each mouse.
-
Compare the reduction in viral load between the treatment and vehicle control groups to determine the antiviral efficacy.
-
Visualizations
HCV NS3/4A Protease Signaling Pathway and Inhibition
Caption: Mechanism of HCV NS3/4A protease and its inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for antiviral efficacy testing in humanized mice.
References
Application Notes and Protocols for the HPLC Analysis of Sovaprevir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovaprevir is a potent, next-generation NS3/4A protease inhibitor investigated for the treatment of hepatitis C virus (HCV) infection. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations to ensure quality control and support formulation development. This document provides a detailed application note and protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Disclaimer: As of the latest literature review, a specific, validated HPLC method for the analysis of this compound is not publicly available. The following method is adapted from a validated, stability-indicating RP-HPLC method for Voxilaprevir, a structurally and functionally similar pan-genotypic HCV NS3/4A protease inhibitor.[1] This adapted method provides a strong starting point for the development and validation of a specific method for this compound.
Analytical Method Principle
The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The isocratic elution allows for the separation of this compound from potential impurities and degradation products. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance.
Instrumentation and Chromatographic Conditions
A summary of the necessary instrumentation and optimized chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with UV/Vis or PDA detector |
| Column | SHISEIDO C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 20 mM Acetate Buffer (pH 3.0 ± 0.1) (85:15 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (Approx. 25 °C) |
| Detection Wavelength | 245 nm[1] |
| Run Time | Approximately 10 minutes |
Data Presentation: Method Validation Parameters (Adapted)
The following table summarizes the anticipated validation parameters for the adapted this compound HPLC method, based on the performance of the method for Voxilaprevir.[1] These parameters should be established and verified through a comprehensive method validation study for this compound.
| Validation Parameter | Expected Performance |
| Linearity Range | 2.5 - 15 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Retention Time (Approx.) | ~2.8 min (based on Voxilaprevir) |
Experimental Protocols
Preparation of Solutions
a) 20 mM Acetate Buffer (pH 3.0)
-
Dissolve 1.64 g of anhydrous sodium acetate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.1 with ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Degas the buffer for 15 minutes in an ultrasonic bath before use.
b) Mobile Phase Preparation
-
Mix acetonitrile and 20 mM acetate buffer (pH 3.0) in a ratio of 85:15 (v/v).
-
Degas the mobile phase for 15 minutes in an ultrasonic bath.
c) Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Mix thoroughly. This is the standard stock solution.
d) Working Standard Solution Preparation (10 µg/mL)
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
e) Sample Preparation (from Pharmaceutical Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
This solution has a nominal concentration of 100 µg/mL.
-
Pipette 10 mL of this filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 10 µg/mL.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject 10 µL of the working standard solution in triplicate.
-
Inject 10 µL of the sample solution in triplicate.
-
Record the chromatograms and measure the peak areas.
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution. The acceptance criteria are as follows:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
% RSD of Peak Areas (from replicate injections): Not more than 2.0%
Calculation
Calculate the amount of this compound in the pharmaceutical dosage form using the following formula:
Where:
-
A_sample = Peak area of this compound in the sample solution
-
A_standard = Average peak area of this compound in the working standard solution
-
C_standard = Concentration of this compound in the working standard solution (µg/mL)
-
C_sample = Concentration of the sample solution (µg/mL)
-
P = Purity of the this compound reference standard
-
Avg. Wt. = Average weight of the tablets
-
Label Claim = Amount of this compound per tablet as per the label
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation
The following diagram shows the logical relationship between key HPLC method validation parameters as per ICH guidelines.
Caption: Interrelationship of HPLC method validation parameters.
References
Application Notes and Protocols for Biochemical Assays of NS3/4A Protease Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hepatitis C virus (HCV) NS3/4A protease is a serine protease essential for viral replication, making it a prime target for antiviral drug development.[1][2][3][4][5] The NS3 protein's N-terminal domain possesses protease activity, which is activated by the NS4A cofactor. This complex is responsible for cleaving the HCV polyprotein at four distinct sites, a crucial step for the maturation of viral proteins. Therefore, inhibiting NS3/4A protease activity is a key strategy in combating HCV infection. This document provides detailed application notes and protocols for common biochemical assays used to identify and characterize inhibitors of NS3/4A protease.
NS3/4A Signaling and Inhibition
The NS3/4A protease is a critical component of the HCV replication machinery. After the viral polyprotein is synthesized, the NS3/4A complex mediates its cleavage to release functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral replicase. By blocking this cleavage, NS3/4A inhibitors prevent the assembly of the replication complex and thus halt viral propagation. Furthermore, NS3/4A protease can cleave host cell proteins like MAVS and TRIF, which are involved in the innate immune response, thereby helping the virus evade the host's defense mechanisms. Inhibition of NS3/4A can, therefore, also help restore the host's antiviral signaling.
Caption: HCV NS3/4A protease signaling pathway and mechanism of inhibition.
Key Biochemical Assays for NS3/4A Inhibitor Screening
Several robust biochemical assays have been developed for high-throughput screening (HTS) and detailed characterization of NS3/4A protease inhibitors. The most common methods include Förster Resonance Energy Transfer (FRET) assays and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Förster Resonance Energy Transfer (FRET)-Based Protease Assay
FRET-based assays are widely used for monitoring NS3/4A protease activity in real-time. These assays utilize a synthetic peptide substrate that contains a cleavage site for the NS3/4A protease, flanked by a donor and an acceptor fluorophore. When the substrate is intact, the close proximity of the two fluorophores allows for energy transfer from the excited donor to the acceptor, resulting in a specific FRET signal. Upon cleavage by the NS3/4A protease, the donor and acceptor are separated, leading to a decrease in the FRET signal and an increase in the donor's fluorescence. This change in fluorescence is directly proportional to the protease activity.
Caption: General workflow for a FRET-based NS3/4A protease inhibitor assay.
Protocol: FRET-Based NS3/4A Protease Inhibition Assay
This protocol is a general guideline and may require optimization based on the specific enzyme, substrate, and inhibitor characteristics.
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b is commonly used)
-
Fluorogenic FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT
-
Test compounds (potential inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Dispense 0.5 µL of the diluted test compounds into the wells of a 384-well black microplate. For control wells, add 0.5 µL of DMSO.
-
Enzyme Preparation: Dilute the recombinant NS3/4A protease to a final concentration of 40 nM in the assay buffer.
-
Enzyme Addition: Add 20 µL of the diluted NS3/4A protease solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Substrate Preparation: Dilute the FRET substrate to a final concentration of 60 µM in the assay buffer.
-
Reaction Initiation: Add 10 µL of the diluted FRET substrate to each well to start the enzymatic reaction. The final reaction volume will be 30.5 µL.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. Set the excitation and emission wavelengths according to the specific FRET pair used (e.g., for an AMC-based substrate, excitation at ~355 nm and emission at ~460 nm).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay technology that is highly sensitive and suitable for HTS. In the context of NS3/4A protease inhibitor screening, the assay can be designed to measure the interaction between NS3/4A and a biotinylated substrate peptide. The assay involves two types of beads: streptavidin-coated Donor beads that bind to the biotinylated substrate and antibody-coated Acceptor beads that recognize a tag on the NS3/4A enzyme (e.g., a His-tag). When the enzyme and substrate interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. Inhibitors of the NS3/4A protease will disrupt this interaction, leading to a decrease in the AlphaLISA signal.
References
- 1. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput cell-based screening for hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Sovaprevir Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovaprevir (also known as ACH-1625) is an investigational direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS3/4A protease.[1] The NS3/4A protease is essential for viral replication and for cleaving host proteins involved in the innate immune response, such as the mitochondrial antiviral signaling (MAVS) protein.[2][3][4][5] Inhibition of this protease is a key strategy in combating HCV infection. As with any therapeutic candidate, evaluating the potential for cytotoxicity is a critical step in preclinical development. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound in relevant cell lines.
A clinical hold was previously placed on this compound due to observations of elevated liver enzymes in a clinical trial, suggesting a potential for hepatotoxicity. This underscores the importance of rigorous in vitro cytotoxicity testing to understand the compound's safety profile.
Mechanism of Action and Potential for Cytotoxicity
This compound is a potent inhibitor of the HCV NS3/4A serine protease. This viral enzyme is not only crucial for processing the HCV polyprotein into mature viral proteins but also plays a role in evading the host's innate immune system. The NS3/4A protease has been shown to cleave MAVS, a key adaptor protein located on the mitochondrial outer membrane that is essential for initiating the interferon signaling cascade in response to viral infection.
The interaction of NS3/4A protease inhibitors with host cell components, particularly those related to mitochondrial function, presents a potential mechanism for cytotoxicity. Disruption of mitochondrial function can lead to a cascade of events, including the production of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, the induction of apoptosis. Therefore, cytotoxicity assays for this compound should ideally assess not only general cell viability but also specific markers of mitochondrial health and apoptosis.
Data Presentation
The following tables summarize representative quantitative data from hypothetical cytotoxicity and antiviral assays of this compound. This data is provided as an illustrative example based on typical results for this class of compounds.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| Huh-7 | MTT | 72 | > 50 |
| HepG2 | LDH Release | 48 | > 50 |
| Primary Human Hepatocytes | ATP-based Luminescence | 72 | 45.8 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Table 2: Antiviral Efficacy and Selectivity Index of this compound
| HCV Genotype | Replicon System | EC50 (nM) | CC50 (µM) (in Huh-7 cells) | Selectivity Index (SI = CC50/EC50) |
| 1a | Huh-7 | 1.2 | > 50 | > 41,667 |
| 1b | Huh-7 | 0.9 | > 50 | > 55,556 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.
Experimental Protocols
Cell Viability Assay using MTT
This protocol describes the determination of cell viability by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Huh-7 (human hepatoma) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
Materials:
-
HepG2 (human hepatoma) cell line
-
Complete DMEM
-
This compound (dissolved in DMSO)
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for 48 hours.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the absorbance readings of the controls.
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Potential signaling pathway of this compound-related cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Interactions Between Hepatitis C Virus and Mitochondria: Impact on Pathogenesis and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Sovaprevir Dosage in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Sovaprevir in cell culture experiments. This compound is an experimental drug that acts as a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate effective in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct-acting antiviral (DAA) that targets the HCV NS3/4A serine protease.[1] The NS3/4A protease is essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for the formation of the viral replication complex.[2] By inhibiting this protease, this compound blocks viral replication. Additionally, the NS3/4A protease is known to cleave host cell proteins MAVS and TRIF, which are key adaptors in the innate immune signaling pathways that detect viral RNA and trigger an interferon response.[1][3] Inhibition of NS3/4A by this compound can, therefore, also restore the host's antiviral signaling.
Q2: Which cell lines are suitable for this compound experiments?
A2: The human hepatoma cell line, Huh-7, and its derivatives (e.g., Huh-7.5) are the most commonly used cell lines for HCV research and are highly suitable for experiments involving this compound. These cells are susceptible to HCV infection and support robust HCV replication, including the use of HCV replicon systems.
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: Based on data from other HCV NS3/4A protease inhibitors, a starting concentration range of 0.1 nM to 100 nM is recommended for initial dose-response experiments to determine the 50% effective concentration (EC50). For cytotoxicity assessments (CC50), a broader range, from 1 µM to 100 µM, may be necessary.
Q4: How can I determine the antiviral activity of this compound in my cell culture system?
A4: The antiviral activity of this compound is typically determined by measuring the reduction in viral replication. This can be achieved through various assays, including:
-
HCV Replicon Assays: These assays utilize cell lines that harbor a subgenomic or full-length HCV replicon, often containing a reporter gene like luciferase or GFP. The antiviral activity is quantified by the reduction in reporter gene expression.
-
Plaque Reduction Assays: This method involves infecting a monolayer of susceptible cells with HCV and then overlaying them with a semi-solid medium containing different concentrations of this compound. The number and size of viral plaques are then quantified.
-
Quantitative RT-PCR (qRT-PCR): This technique measures the amount of viral RNA in the cell lysate or supernatant, providing a direct measure of viral replication.
Q5: How do I assess the cytotoxicity of this compound?
A5: Cytotoxicity is typically assessed by measuring the viability of uninfected cells in the presence of varying concentrations of the drug. A common method is the MTT assay, which measures the metabolic activity of cells. The 50% cytotoxic concentration (CC50) is the concentration of the drug that reduces cell viability by 50%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in EC50 values | Inconsistent cell seeding density, variation in passage number of cells, or degradation of this compound stock solution. | Ensure consistent cell seeding density across all wells. Use cells within a defined passage number range. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| No antiviral effect observed | Incorrect dosage range, inactive compound, or presence of drug-resistant viral variants. | Test a broader range of concentrations. Verify the activity of the this compound stock with a positive control. If resistance is suspected, sequence the NS3 region of the virus. |
| High cytotoxicity observed at expected therapeutic concentrations | This compound may have off-target effects in the specific cell line used. The solvent (e.g., DMSO) concentration may be too high. | Determine the CC50 in parallel with the EC50 to calculate the selectivity index (SI = CC50/EC50). Ensure the final concentration of the solvent is non-toxic to the cells (typically ≤0.5% for DMSO). Consider testing in a different cell line. |
| Low signal in replicon-based assays | Low replicon replication efficiency in the host cells or issues with the reporter assay itself. | Ensure the replicon cells are healthy and actively dividing. Optimize the reporter assay conditions (e.g., cell lysis, substrate concentration). |
| Viral breakthrough or emergence of resistance | Prolonged exposure to sub-optimal drug concentrations can lead to the selection of resistance-associated substitutions (RASs). | In long-term culture experiments, consider using this compound in combination with other direct-acting antivirals that have different mechanisms of action. Monitor for the emergence of known NS3 resistance mutations (e.g., at positions R155, A156, D168). |
Quantitative Data Summary
The following tables provide representative data for HCV NS3/4A protease inhibitors in cell culture. Note that specific values for this compound should be determined empirically in your experimental system.
Table 1: Representative Antiviral Activity (EC50) of HCV NS3/4A Protease Inhibitors in Huh-7 Replicon Cells
| Compound | HCV Genotype | EC50 (nM) | Reference |
| Telaprevir | 1b | 800 | |
| Boceprevir | 1b | 1100 | |
| Glecaprevir | 1a | Sub-nanomolar | |
| ITMN-191 | 1b | 1.8 |
Table 2: Representative Cytotoxicity (CC50) of Antiviral Compounds in Various Cell Lines
| Compound | Cell Line | CC50 (µM) | Reference |
| Ribavirin | Vero E6 | >100 | |
| Sofosbuvir | Huh-7 | >100 | |
| Various Antivirals | Multiple Lines | Varies |
Experimental Protocols
Protocol 1: Determination of this compound EC50 in an HCV Replicon Assay
This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a Huh-7 cell line harboring an HCV replicon with a luciferase reporter.
Materials:
-
Huh-7 cells harboring an HCV luciferase replicon
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Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without selection antibiotic. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. A typical starting range would be from 100 nM down to 0.01 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, remove the medium and perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. Normalize the results to the vehicle control (set as 100% replication). Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.
Protocol 2: Determination of this compound CC50 using an MTT Assay
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound in Huh-7 cells.
Materials:
-
Huh-7 cells
-
Complete DMEM with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the results to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the CC50 value.
Visualizations
Caption: Mechanism of Action of this compound in Inhibiting HCV Replication.
Caption: General Experimental Workflow for this compound Dosage Optimization.
References
Technical Support Center: Troubleshooting Sovaprevir Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Sovaprevir in in vitro assays, achieving and maintaining its solubility is critical for obtaining accurate and reproducible results. This guide provides practical troubleshooting advice and answers to frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation after diluting my this compound DMSO stock solution into an aqueous cell culture medium. Why is this happening and what can I do?
A: This is a common issue for compounds with low aqueous solubility. The DMSO keeps this compound in solution in the concentrated stock, but when diluted into a largely aqueous environment, the compound's concentration may exceed its solubility limit, causing it to precipitate.
Troubleshooting Steps:
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Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Optimize DMSO Concentration: A modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. However, it is crucial to include a corresponding vehicle control in your experiments, as DMSO can exhibit cytotoxicity at concentrations above 0.5-1%.[1]
-
Pre-warm the Medium: Pre-warming the aqueous medium to 37°C before adding the this compound stock can help. Add the stock solution dropwise while vortexing the medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.[2]
Q2: How can I determine the maximum soluble concentration of this compound in my specific assay medium?
A: Before conducting your main experiment, it is highly recommended to perform a preliminary solubility test. This can be done by preparing serial dilutions of your this compound stock in the final assay medium and visually inspecting for any signs of precipitation (cloudiness or visible particles) after a relevant incubation period (e.g., 1-2 hours) at the assay temperature. You can also measure turbidity using a plate reader to quantify solubility.[1]
Q3: Could solubility issues be the cause of the high variability in my experimental data?
A: Yes, poor solubility is a significant contributor to experimental variability. If this compound is not fully dissolved, its effective concentration in the assay will be inconsistent and lower than intended, leading to non-reproducible results.[1]
Q4: Are there alternative solvents to DMSO for this compound?
A: While DMSO is a common choice for compounds with poor water solubility, other organic solvents like ethanol can also be used.[3] However, the compatibility of any solvent with your specific in vitro assay must be validated. It's important to consider the potential effects of the solvent on the cells or biological system being studied.
Quantitative Data Summary
Due to the limited publicly available quantitative solubility data for this compound, the following table provides estimated solubility and recommended starting concentrations for common solvents used in in vitro assays. These are general guidelines, and empirical testing in your specific assay system is essential.
| Solvent | Estimated Solubility | Recommended Max. Stock Concentration | Recommended Max. Final Assay Concentration | Notes |
| DMSO | High | 10-50 mM | ≤ 0.5% (v/v) | A universal solvent for many poorly soluble compounds. Can be cytotoxic at higher concentrations. |
| Ethanol | Moderate | 1-10 mM | ≤ 1% (v/v) | Can be an alternative to DMSO, but may also have effects on cells. |
| Aqueous Buffer (e.g., PBS, Cell Culture Media) | Very Low | Not Recommended | Dependent on Assay | Direct dissolution in aqueous buffers is generally not feasible for this compound. A co-solvent approach starting from a DMSO or ethanol stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For 1 ml of a 10 mM solution (Molar Mass of this compound ≈ 799.98 g/mol ), you would need approximately 8 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.
-
Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visual Inspection: Visually inspect the solution to confirm that no solid particles are present. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the cell culture medium or aqueous buffer to the experimental temperature (typically 37°C).
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-by-drop. This rapid mixing helps to prevent precipitation.
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Final Mixing: Continue to mix the solution for another 30 seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately in your in vitro assay to minimize the risk of precipitation over time.
Visual Troubleshooting Guides
The following diagrams provide a visual workflow for troubleshooting common solubility issues with this compound and illustrate the potential impact of poor solubility on experimental outcomes.
Caption: A workflow for troubleshooting this compound precipitation in vitro.
Caption: Impact of solubility on assay outcomes.
References
Technical Support Center: Sovaprevir Off-Target Effects in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of sovaprevir in cellular models. The information is intended to assist researchers in designing, executing, and interpreting experiments involving this investigational HCV NS3/4A protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly ACH-1625) is an investigational direct-acting antiviral (DAA) agent designed for the treatment of chronic Hepatitis C virus (HCV) infection. Its primary mechanism of action is the inhibition of the HCV nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication. By blocking this protease, this compound prevents the maturation of viral proteins and thus inhibits viral propagation.
Q2: What are the known or suspected off-target effects of this compound in cellular models?
While specific preclinical studies detailing the off-target effects of this compound at the cellular level are not extensively published, its clinical development was placed on hold due to observations of elevated liver enzymes in a drug-drug interaction study. This suggests that hepatotoxicity is a primary off-target concern. Based on the known off-target effects of other direct-acting antivirals and protease inhibitors, potential mechanisms for this compound-induced cellular toxicity may include:
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Mitochondrial Dysfunction: Interference with mitochondrial function is a known off-target effect of some antiviral agents. This can lead to decreased ATP production, increased production of reactive oxygen species (ROS), and initiation of apoptotic pathways.
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Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify these reactive products can lead to damage of cellular components, including lipids, proteins, and DNA.
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Inhibition of Host Cell Proteases: While this compound is designed to be specific for the viral protease, off-target inhibition of host cellular proteases could potentially disrupt normal cellular processes.
Q3: I am observing unexpected cytotoxicity in my cell-based assays with this compound. What could be the cause?
Unexpected cytotoxicity can arise from several factors. Consider the following troubleshooting steps:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drugs. Hepatocyte-derived cell lines (e.g., HepG2, Huh7) may be more susceptible to this compound-induced toxicity. It is advisable to test a panel of cell lines to understand the spectrum of activity.
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Compound Purity and Stability: Ensure the purity of your this compound compound and its stability in your experimental conditions (e.g., culture medium, temperature). Degradation products may exhibit different toxicity profiles.
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Assay-Specific Artifacts: The type of cytotoxicity assay used can influence the results. For example, assays based on metabolic activity (e.g., MTT, MTS) may be directly affected by mitochondrial dysfunction, while assays measuring membrane integrity (e.g., LDH release) might show delayed effects.
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On-Target vs. Off-Target Effects: At high concentrations, the observed cytotoxicity might be an exaggeration of the on-target effect or due to off-target activities. Dose-response studies are crucial to distinguish between these possibilities.
Q4: How can I investigate if this compound is causing mitochondrial dysfunction in my cellular model?
Several experimental approaches can be used to assess mitochondrial toxicity:
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Mitochondrial Membrane Potential (ΔΨm) Assays: Use fluorescent dyes like JC-1 or TMRE to measure changes in the mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.
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ATP Production Assays: Measure intracellular ATP levels to determine if this compound affects cellular energy production.
-
Reactive Oxygen Species (ROS) Detection: Employ fluorescent probes like DCFDA or MitoSOX Red to quantify the production of intracellular or mitochondrial ROS.
-
Oxygen Consumption Rate (OCR) Measurement: Use techniques like Seahorse XF analysis to directly measure the effect of this compound on mitochondrial respiration.
Troubleshooting Guides
Guide 1: Unexpectedly High IC50 for Cytotoxicity
Problem: The IC50 value for this compound-induced cytotoxicity in your assay is significantly higher than anticipated, or you are not observing a cytotoxic effect at relevant concentrations.
| Possible Cause | Troubleshooting Steps |
| Low Cellular Uptake | Use cell lines with known expression of relevant drug transporters. Consider co-incubation with transporter inhibitors to assess their role. |
| Rapid Drug Efflux | Employ cell lines with varying expression levels of efflux pumps (e.g., P-glycoprotein). |
| Drug Metabolism | Use primary hepatocytes or cell lines with metabolic capabilities to assess if metabolism alters the drug's toxicity. |
| Assay Insensitivity | Switch to a more sensitive cytotoxicity assay or an earlier marker of cell stress (e.g., mitochondrial membrane potential). |
Guide 2: Discrepancies Between Different Cytotoxicity Assays
Problem: You are observing conflicting results between different methods of assessing cell viability (e.g., MTT vs. LDH release).
| Possible Cause | Troubleshooting Steps |
| Different Mechanisms of Cell Death | The compound may be inducing apoptosis at lower concentrations (detected by assays like caspase activation) and necrosis at higher concentrations (detected by LDH release). Perform assays that can distinguish between these cell death modalities. |
| Mitochondrial-Specific Effects | If MTT/MTS assays show a strong effect while membrane integrity assays do not, this strongly suggests a primary effect on mitochondrial function. |
| Timing of Assay | The kinetics of different cell death markers can vary. Perform time-course experiments to capture the optimal window for each assay. |
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative data on the off-target cytotoxicity of this compound in various cellular models. Researchers are encouraged to perform dose-response experiments to determine the 50% cytotoxic concentration (CC50) in their specific cell system. For comparison, other HCV NS3/4A protease inhibitors have shown a range of cytotoxic profiles.
| Compound Class | Reported CC50 Range (in HepG2 cells) | Primary Off-Target Concern |
| First-generation HCV Protease Inhibitors | 10 - 100 µM | Hepatotoxicity, Rash |
| Second-generation HCV Protease Inhibitors | Generally > 50 µM | Hepatotoxicity (variable) |
Note: This table provides a general overview and specific values can vary significantly based on the compound and experimental conditions.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent effect of this compound on the metabolic activity of a chosen cell line as an indicator of cytotoxicity.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
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Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a non-linear regression analysis.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To evaluate the effect of this compound on mitochondrial health by measuring changes in the mitochondrial membrane potential.
Methodology:
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Cell Treatment: Treat cells grown on a suitable plate or slide with this compound at various concentrations for a defined period (e.g., 6, 12, or 24 hours). Include a positive control known to depolarize mitochondria (e.g., CCCP).
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Dye Loading: Incubate the cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRE, according to the manufacturer's instructions.
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Imaging or Flow Cytometry:
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JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. Analyze the ratio of red to green fluorescence using a fluorescence microscope or flow cytometer.
-
TMRE: This dye accumulates in active mitochondria with an intact membrane potential. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
-
-
Data Analysis: Quantify the changes in fluorescence intensity or the ratio of red/green fluorescence to determine the extent of mitochondrial depolarization induced by this compound.
Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathway for this compound-induced hepatotoxicity.
Sovaprevir Clinical Hold: A Technical Support Center
For researchers, scientists, and drug development professionals, this technical support center provides a comprehensive overview of the clinical hold placed on Sovaprevir (ACH-1625), an investigational NS3/4A protease inhibitor for the treatment of hepatitis C virus (HCV). This guide details the reasons for the hold, presents relevant clinical data, and outlines the experimental context in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the FDA placing a clinical hold on this compound?
The U.S. Food and Drug Administration (FDA) placed a clinical hold on this compound in July 2013 due to observations of elevated liver enzymes in a Phase 1 drug-drug interaction (DDI) study.[1][2] Specifically, the study evaluating the co-administration of this compound with ritonavir-boosted atazanavir in healthy volunteers revealed Grade 3 or 4 elevations in alanine aminotransferase (ALT) levels.[1]
Q2: What was the suspected mechanism behind the elevated liver enzymes?
Preliminary pharmacokinetic data from the DDI study pointed towards a significant metabolic interaction between this compound and the ritonavir-boosted atazanavir regimen. This interaction led to substantially increased plasma concentrations of both this compound and atazanavir, which was the likely cause of the observed liver toxicity.
Q3: Were there any serious adverse events reported in the study that led to the clinical hold?
While the elevations in ALT liver enzymes were of Grade 3 or 4, none of the events in the DDI study met the criteria for a serious adverse event (SAE). Achillion Pharmaceuticals, the drug's developer, voluntarily ceased dosing in the study and promptly informed the FDA of the findings.
Q4: Did the clinical hold affect all ongoing this compound trials?
No, the clinical hold was not absolute. The FDA permitted the continuation of an ongoing Phase 2 clinical trial (-007 trial) that was evaluating a 12-week course of this compound in combination with another investigational agent, ACH-3102, and ribavirin for treatment-naive patients with genotype 1 HCV. This decision was likely influenced by the absence of similar ALT elevations in other DDI studies and the ongoing combination trials.
Q5: What steps were required to resolve the clinical hold?
To address the clinical hold, the FDA requested that Achillion Pharmaceuticals submit the final study reports from two drug-drug interaction studies, along with an integrated safety analysis from all ongoing this compound trials.
Q6: Was the clinical hold on this compound ever lifted?
The clinical hold was partially lifted in June 2014. This allowed for the initiation of new therapeutic clinical trials in HCV patients with a maximum once-daily dose of 200 mg of this compound, as well as single-dose trials in healthy volunteers. However, a partial hold remained for multiple-dose studies in healthy volunteers, which required prior review and approval of the study protocols by the FDA.
Troubleshooting Guide for Related Research
Issue: Unexpected hepatotoxicity is observed in a pre-clinical or clinical study involving a new direct-acting antiviral (DAA).
Troubleshooting Steps:
-
Evaluate for Potential Drug-Drug Interactions: As exemplified by the this compound case, co-administration with other drugs, particularly those that are inhibitors or inducers of cytochrome P450 enzymes (like ritonavir), can significantly alter drug exposure and lead to toxicity.
-
Conduct Thorough Pharmacokinetic (PK) Analysis: Assess the plasma concentrations of the investigational drug and any co-administered medications to identify any unexpected increases in exposure.
-
Monitor Liver Function Tests Closely: Implement frequent monitoring of liver enzymes (ALT, AST) and bilirubin in study participants, especially during the initial dosing period and when new concomitant medications are introduced.
-
Review Pre-clinical Toxicology Data: Re-examine in vitro and in vivo toxicology data for any signals of potential hepatotoxicity that might have been overlooked or deemed low risk.
Quantitative Data Summary
The following table summarizes the key quantitative information related to the this compound clinical hold.
| Parameter | Finding | Study Population | Reference |
| Liver Enzyme Elevation | Grade 3 or 4 ALT Elevations | Healthy Volunteers in a Phase 1 DDI Study | |
| This compound Dose (Post-Partial Lift) | Maximum 200 mg once-daily | HCV Patients in Therapeutic Trials | |
| Total Subjects Dosed (as of early 2014) | Over 550 | Clinical Trial Participants |
Experimental Protocols
Phase 1 Drug-Drug Interaction Study (Hypothetical Reconstruction)
While the specific, proprietary protocol for the pivotal DDI study is not publicly available, a standard design for such a study would likely involve the following steps:
-
Subject Recruitment: Enrollment of a cohort of healthy adult volunteers.
-
Baseline Assessment: Collection of baseline demographic data, medical history, physical examination, and baseline laboratory values, including liver function tests.
-
Treatment Periods (Crossover Design):
-
Period 1: Administration of this compound alone for a specified duration.
-
Washout Period: A sufficient time to ensure complete clearance of this compound.
-
Period 2: Administration of ritonavir-boosted atazanavir alone.
-
Washout Period:
-
Period 3: Co-administration of this compound and ritonavir-boosted atazanavir.
-
-
Pharmacokinetic Sampling: Collection of serial blood samples at predefined time points after each drug administration to determine the pharmacokinetic profiles (Cmax, AUC, t1/2) of this compound and atazanavir.
-
Safety Monitoring: Regular monitoring of vital signs, adverse events, and laboratory parameters, with a particular focus on liver function tests.
-
Data Analysis: Statistical comparison of the pharmacokinetic parameters of each drug when administered alone versus in combination to quantify the magnitude of the drug-drug interaction. Analysis of safety and tolerability data.
Visualizations
Caption: Logical workflow of the events leading to the this compound clinical hold.
Caption: Signaling pathway of the drug-drug interaction leading to potential hepatotoxicity.
References
Technical Support Center: Managing Elevated Liver Enzymes with Sovaprevir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sovaprevir. The information is presented in a question-and-answer format to directly address potential issues related to elevated liver enzymes that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly ACH-1625) is an investigational NS3/4A protease inhibitor developed for the treatment of Hepatitis C virus (HCV) infection.[1][2] As a direct-acting antiviral (DAA), it targets the HCV NS3/4A protease, an enzyme essential for viral replication. By inhibiting this protease, this compound prevents the cleavage of the HCV polyprotein, thereby halting the production of mature viral proteins necessary for the assembly of new virus particles.
Q2: What is the primary safety concern observed with this compound in clinical trials?
The primary safety concern identified during the clinical development of this compound was the elevation of liver enzymes, specifically alanine aminotransferase (ALT).[3][4] This issue led to a clinical hold by the U.S. Food and Drug Administration (FDA).[3]
Q3: Under what circumstances were these liver enzyme elevations most prominent?
Elevated liver enzymes were most notably observed in a Phase 1 drug-drug interaction study when this compound was co-administered with ritonavir-boosted atazanavir. This combination led to substantially increased plasma concentrations of both this compound and atazanavir, resulting in Grade 3 or 4 ALT elevations in multiple subjects. It is important to note that similar elevations were not reported in studies where this compound was administered as a monotherapy or in combination with other direct-acting antivirals without a strong CYP3A4 inhibitor like ritonavir.
Troubleshooting Guide: Elevated Liver Enzymes
Q4: We are observing elevated ALT/AST levels in our in-vitro/in-vivo experiments with this compound. What are the potential causes?
Several factors could contribute to elevated liver enzymes in experimental settings:
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Drug-Drug Interactions: As seen in clinical trials, the co-administration of this compound with potent inhibitors of cytochrome P450 3A4 (CYP3A4), such as ritonavir, can significantly increase this compound's plasma concentration, leading to hepatotoxicity. It is crucial to review all co-administered compounds for potential interactions.
-
Metabolism of this compound: While specific data on this compound's metabolism is limited in the provided search results, many protease inhibitors are metabolized by CYP enzymes in the liver. Inhibition of these enzymes can lead to drug accumulation and liver injury.
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Intrinsic Hepatotoxicity: Although less common with modern DAAs, the possibility of dose-dependent intrinsic hepatotoxicity cannot be entirely ruled out, especially at high concentrations.
-
Underlying Liver Conditions: In in-vivo studies, pre-existing liver conditions in animal models could be exacerbated by the administration of the drug.
Q5: What is the proposed mechanism behind the drug-drug interaction leading to elevated liver enzymes?
The interaction between this compound and ritonavir-boosted atazanavir is primarily due to the potent inhibitory effect of ritonavir on the CYP3A4 enzyme system. CYP3A4 is a major pathway for the metabolism of many drugs, including protease inhibitors. By inhibiting CYP3A4, ritonavir decreases the clearance of co-administered drugs that are substrates for this enzyme, leading to their accumulation and potential for toxicity.
Caption: Drug-drug interaction pathway leading to elevated liver enzymes.
Experimental Protocols & Management Strategies
Q6: What are the general guidelines for monitoring liver function during experiments with this compound?
While specific protocols from the this compound trials are not publicly available, a comprehensive liver function monitoring plan should be implemented based on general guidelines for drug-induced liver injury (DILI).
Table 1: Recommended Liver Function Monitoring Protocol
| Timepoint | Tests to be Performed | Frequency |
| Baseline (Pre-dose) | ALT, AST, Alkaline Phosphatase (ALP), Total Bilirubin | At screening and immediately before the first dose. |
| During Treatment | ALT, AST | Weekly for the first month, then bi-weekly for the remainder of the study. |
| ALP, Total Bilirubin | Every 4 weeks. | |
| Post-Treatment | ALT, AST, ALP, Total Bilirubin | 4 weeks after the last dose. |
Q7: What are the recommended actions if elevated liver enzymes are detected?
The management of elevated liver enzymes should be guided by the severity of the elevation and the presence of clinical symptoms. The following table provides a general framework for action.
Table 2: Management of Elevated Liver Enzymes
| ALT/AST Elevation Level (relative to Upper Limit of Normal - ULN) | Clinical Symptoms | Recommended Action |
| > 3x ULN but < 5x ULN | Asymptomatic | Increase monitoring frequency to weekly. Continue dosing with caution. Investigate for other causes (e.g., co-medications, viral infections). |
| > 5x ULN but < 8x ULN | Asymptomatic | Immediately repeat the test to confirm. If confirmed, consider discontinuing this compound and any potentially interacting drugs. Monitor liver function tests every 2-3 days until levels begin to decline. |
| > 8x ULN | Asymptomatic | Discontinue this compound and any potentially interacting drugs immediately. Monitor liver function tests daily until a downward trend is established. |
| > 3x ULN | Symptomatic* | Discontinue this compound and any potentially interacting drugs immediately. Perform a full clinical evaluation, including bilirubin and coagulation tests. Monitor closely. |
*Symptoms of liver injury include fatigue, nausea, vomiting, right upper quadrant pain, jaundice, dark urine, or pale stools.
Caption: Decision workflow for managing elevated liver enzymes.
References
Technical Support Center: HCV Drug Resistance Testing
Welcome to the technical support center for Hepatitis C Virus (HCV) drug resistance testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental challenges and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for HCV drug resistance testing failure?
A1: Failure in HCV drug resistance testing can stem from several factors, often related to the sample, the virus itself, or the assay methodology. Key reasons include:
-
Low Viral Load: Insufficient HCV RNA in the sample is a primary cause of assay failure. Many assays require a minimum viral load to ensure successful amplification of the target viral regions.[1][2][3][4]
-
Sample Quality: Improper collection, handling, or storage of specimens can lead to RNA degradation. Factors such as hemolysis, lipemia, or microbial contamination can inhibit PCR and sequencing reactions.[5] It is crucial to separate serum or plasma from whole blood within six hours of collection and store it frozen.
-
High Genetic Diversity of HCV: The significant genetic variability of HCV can lead to mismatches between PCR primers and the viral template, resulting in poor or no amplification. This is a particular challenge for genotype-specific assays when encountering rare or unexpected subtypes.
-
Presence of Inhibitors: Residual substances from sample collection tubes (e.g., heparin) or from the extraction process can inhibit the enzymes used in reverse transcription, PCR, and sequencing.
-
Technical Errors: Issues with laboratory equipment, reagent quality, or operator error can also contribute to assay failure.
Q2: What is the minimum recommended HCV viral load for successful resistance testing?
A2: The minimum required viral load can vary depending on the specific assay being used. However, general recommendations are as follows:
-
Sanger Sequencing: A viral load of at least 1,000 IU/mL is often recommended, though some protocols suggest a higher threshold of >10,000 IU/mL for reliable results. Some commercial assays may not be successful with viral loads below 1000 IU/mL.
-
Next-Generation Sequencing (NGS): While NGS can be more sensitive, a viral load of at least 5,000 IU/mL is often recommended to ensure adequate coverage and reliable detection of minority variants. Some laboratory-developed tests may have a lower limit of detection, for instance, 500 IU/mL.
Q3: How should I interpret the clinical significance of detected Resistance-Associated Substitutions (RASs)?
A3: The clinical impact of a detected RAS depends on several factors:
-
The specific RAS: Different substitutions confer varying levels of resistance to different drugs.
-
The frequency of the RAS: For a RAS to be considered clinically significant, it generally needs to be present in at least 15% of the viral population. Minority variants below this threshold may not significantly impact treatment outcome with current direct-acting antiviral (DAA) regimens.
-
The HCV genotype and subtype: The effect of a RAS can vary between different HCV genotypes.
-
The planned DAA regimen: The relevance of a specific RAS is dependent on the drugs being considered for treatment.
-
Patient characteristics: Factors such as prior treatment experience and the presence of cirrhosis can influence the impact of RASs on treatment success.
It is recommended to use curated databases and interpretation software to assess the clinical significance of detected RASs.
Q4: What is the difference between Sanger sequencing and Next-Generation Sequencing (NGS) for HCV resistance testing?
A4: Both Sanger sequencing and NGS are used to identify RASs, but they differ in their sensitivity and throughput.
-
Sanger Sequencing: This method provides a consensus sequence of the dominant viral population. Its sensitivity for detecting minority variants is generally between 15% and 25%. It is a well-established and cost-effective method for routine clinical testing.
-
Next-Generation Sequencing (NGS): NGS, or deep sequencing, can detect viral variants present at much lower frequencies (as low as 1%). While this provides a more detailed view of the viral quasispecies, the clinical significance of RASs detected at very low frequencies (<15%) is often not considered clinically significant for treatment decisions. NGS is particularly useful in research settings and for investigating treatment failure.
Troubleshooting Guides
Issue 1: PCR Amplification Failure or Weak Amplification
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Low Viral RNA Input | - Confirm the sample meets the minimum viral load requirement for the assay.- Concentrate the RNA extract using appropriate methods if the initial volume is large. |
| RNA Degradation | - Review sample collection, handling, and storage procedures. Ensure plasma/serum was separated within 6 hours and stored at -20°C or colder.- Use fresh aliquots of samples that have not undergone multiple freeze-thaw cycles. |
| PCR Inhibitors | - Ensure collection tubes are not heparinized.- Use an RNA extraction kit with effective inhibitor removal steps.- If inhibition is suspected, perform a dilution series of the RNA template or use a commercial PCR inhibitor removal kit. |
| Primer Mismatch | - If the HCV genotype is known, ensure genotype-specific primers are being used.- For unknown or mixed genotypes, consider using pan-genotypic primers.- Design new primers based on updated HCV sequence databases if persistent failures occur with a specific genotype. |
| Suboptimal PCR Conditions | - Optimize the annealing temperature and extension time for the specific primer set and target region.- Use a high-fidelity reverse transcriptase and DNA polymerase suitable for variable RNA templates. |
Issue 2: Poor Quality or Uninterpretable Sequencing Data (Sanger & NGS)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient PCR Product | - Troubleshoot the PCR amplification step first (see Issue 1).- Purify and quantify the PCR product before sequencing to ensure it meets the required concentration. |
| Contaminating DNA/RNA | - Ensure a DNase treatment step is included during RNA extraction to remove host genomic DNA.- Maintain a clean laboratory environment to prevent cross-contamination between samples. |
| Presence of Mixed Viral Populations | - For Sanger sequencing, mixed populations can result in overlapping peaks in the electropherogram. This may indicate a mixed-genotype infection or the presence of multiple viral variants. NGS is better suited for resolving mixed populations.- For NGS, ensure the bioinformatics pipeline is capable of identifying and quantifying different viral populations. |
| Sequencing Primer Issues (Sanger) | - Verify the sequencing primer binding site is present in the PCR amplicon.- Ensure the primer concentration and quality are optimal. |
| Library Preparation Failures (NGS) | - Assess the quality of the DNA library before sequencing using methods like a Bioanalyzer.- Optimize fragmentation, end-repair, and adapter ligation steps. |
Quantitative Data Summary
Table 1: Comparison of HCV Resistance Testing Methodologies
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Principle | Dideoxy chain termination | Massively parallel sequencing |
| Sensitivity (Minority Variant Detection) | 15% - 25% | As low as 1%, but clinically relevant cutoff often set at ≥15% |
| Throughput | Lower | Higher |
| Cost | Lower | Higher |
| Data Analysis | Relatively straightforward | Complex bioinformatics pipeline required |
| Primary Application | Routine clinical testing for dominant RASs | Research, complex cases, detection of low-frequency RASs |
Table 2: Prevalence of Resistance-Associated Substitutions (RASs) in Treatment-Naïve Patients for Selected Genotypes
| HCV Genotype | Target Region | RAS Prevalence | Key RASs |
| Genotype 1a | NS5A | 9.9% - 16.2% | M28V, Q30R, L31M, Y93H |
| Genotype 1b | NS5A | 22.6% - 26.8% | L28M, R30Q, L31M, Y93H |
| Genotype 3 | NS5A | 6.4% - 43.3% | A30K, Y93H |
| Genotype 1a | NS3 | 6.3% | Q80K |
Note: Prevalence rates can vary significantly based on the specific patient population and geographical region.
Table 3: Pooled Prevalence of RAS in Patients with Virological Failure to Pan-Genotypic DAA Regimens
| DAA Regimen | Overall RAS Prevalence (95% CI) |
| Sofosbuvir/Velpatasvir | 78.0% (62.0%–92.0%) |
| Sofosbuvir/Daclatasvir | 81.0% (67.0%–93.0%) |
| Glecaprevir/Pibrentasvir | 79.0% (70.0%–87.0%) |
Experimental Protocols
Protocol 1: Sanger Sequencing of HCV NS5A Region
-
RNA Extraction:
-
Extract viral RNA from 200-500 µL of plasma or serum using a validated kit (e.g., QIAamp UltraSens Virus Kit).
-
Elute the RNA in a final volume of approximately 60 µL.
-
-
Reverse Transcription and PCR (RT-PCR):
-
Perform a one-step RT-PCR using a system with a high-fidelity polymerase (e.g., SuperScript III One-Step RT-PCR System with Platinum Taq DNA Polymerase).
-
Use genotype-specific or pan-genotypic primers targeting the desired region of the NS5A gene.
-
For suboptimal amplification, a nested PCR approach may be necessary.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers, dNTPs, and salts using a commercial kit (e.g., QIAquick PCR Purification Kit) or enzymatic methods.
-
-
Sequencing Reaction:
-
Perform cycle sequencing using a BigDye Terminator kit with overlapping internal forward and reverse primers.
-
-
Sequence Analysis:
-
Purify the sequencing reaction products.
-
Analyze the samples on an automated capillary electrophoresis sequencer (e.g., ABI 3730XL).
-
Assemble and analyze the raw sequence data to identify nucleotide and amino acid substitutions compared to a reference sequence.
-
Protocol 2: Next-Generation Sequencing (NGS) of HCV
-
RNA Extraction and DNase Treatment:
-
Extract total nucleic acids from the sample.
-
Perform DNase digestion to remove contaminating host genomic DNA.
-
-
Library Preparation:
-
Generate a cDNA library from the viral RNA using a kit such as the KAPA RNA HyperPrep Kit.
-
This process typically involves RNA fragmentation, first and second-strand cDNA synthesis, end-repair, A-tailing, and ligation of sequencing adapters with unique dual indexes.
-
-
Target Enrichment (Optional but Recommended):
-
Enrich for HCV-specific sequences using a capture-based method with HCV-specific probes. This step increases the proportion of viral reads in the final sequencing data.
-
-
Library Quantification and Quality Control:
-
Quantify the final library and assess its size distribution using methods such as qPCR and a Bioanalyzer.
-
-
Sequencing:
-
Pool indexed libraries and sequence on an NGS platform (e.g., Illumina MiSeq or HiSeq) according to the manufacturer's protocols.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Map the reads to an HCV reference genome.
-
Call variants and determine their frequencies.
-
Use specialized software (e.g., HCV-GLUE, geno2pheno) to annotate RASs and interpret their clinical significance.
-
Visualizations
Caption: Workflow for HCV drug resistance testing using Sanger sequencing.
Caption: Workflow for HCV drug resistance testing using Next-Generation Sequencing (NGS).
Caption: Logical workflow for troubleshooting common issues in HCV resistance testing.
References
- 1. labcorp.com [labcorp.com]
- 2. Hepatitis C Virus Genotype by Sequencing | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 3. labcorp.com [labcorp.com]
- 4. HCVDR - Overview: Hepatitis C Virus Genotypic Antiviral Drug Resistance, Serum [mayocliniclabs.com]
- 5. HCV Drug Resistance | Public Health Ontario [publichealthontario.ca]
Improving solubility of protease inhibitors for biochemical assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with protease inhibitor solubility in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Why is the proper solubility of protease inhibitors critical for biochemical assays? Properly solubilizing a protease inhibitor is essential for obtaining accurate and reproducible results. If an inhibitor is not fully dissolved, its effective concentration in the assay will be lower than intended, leading to an underestimation of its potency (IC50). Poor solubility can also cause the compound to precipitate during the experiment, which can interfere with analytical measurements, such as optical density or fluorescence readings.[1][2]
Q2: What are the primary factors that contribute to the poor solubility of protease inhibitors? Many protease inhibitors are complex organic molecules that are often hydrophobic ("grease-ball" molecules) or have strong crystal lattice energy ("brick-dust" molecules), making them inherently difficult to dissolve in aqueous buffers used for most biochemical assays.[1][3] Key factors include high lipophilicity (high logP), high melting point, and molecular planarity or symmetry which can lead to tight crystal packing.[4]
Q3: What is a protease inhibitor cocktail, and why is it used? A protease inhibitor cocktail is a pre-mixed solution containing several different inhibitors that target a broad range of protease classes (e.g., serine, cysteine, aspartic, and metalloproteases). Since cell lysates contain a variety of endogenous proteases, a single inhibitor is often insufficient to prevent protein degradation. Cocktails offer a convenient and reliable way to provide comprehensive protection for the protein of interest during experiments like protein extraction and purification.
Q4: When should I use individual inhibitors versus a pre-made cocktail? Pre-made cocktails are ideal for general protein protection during cell lysis and purification. Individual inhibitors are preferred when studying a specific protease, when a component of a cocktail might interfere with a downstream application (e.g., EDTA in metalloprotease inhibition interfering with His-tag purification), or when developing a highly specific assay.
Troubleshooting Guide: Common Solubility Issues
Q5: My powdered protease inhibitor will not dissolve in my aqueous assay buffer. What should I do? This is a common issue as many inhibitors have limited solubility in water. The standard approach is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into the final aqueous buffer.
-
Step 1: Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent. Other common choices include ethanol, methanol, or N,N-Dimethylformamide (DMF).
-
Step 2: Prepare a high-concentration stock solution. Dissolving the inhibitor at a much higher concentration in the organic solvent makes it easier to achieve the desired final concentration upon dilution into the aqueous buffer.
-
Step 3: Dilute the stock into your assay buffer. The small volume of organic solvent added to the aqueous buffer acts as a co-solvent, helping to keep the inhibitor in solution.
Q6: My inhibitor dissolved perfectly in the organic stock solution, but it precipitated immediately when I added it to my aqueous buffer. What is happening? This indicates that the compound's solubility limit in the final assay buffer has been exceeded, causing it to "crash out" of the solution. This is often due to the final concentration of the organic co-solvent being too low to maintain solubility.
Solutions:
-
Reduce the Final Inhibitor Concentration: The simplest solution is to test lower final concentrations of the inhibitor.
-
Increase the Co-solvent Percentage: You can slightly increase the percentage of the organic solvent in your final assay volume. However, be cautious, as high concentrations (typically >0.5-1% for DMSO) can be toxic to cells or inhibit enzyme activity.
-
Use an Alternative Co-solvent: Some compounds may be more soluble in other solvents like ethanol or polyethylene glycol 400 (PEG 400).
Q7: The solution was clear right after I added the inhibitor, but it became cloudy or showed a precipitate after some time. Why? This suggests two possibilities:
-
Supersaturation: The initial solution was supersaturated, and the compound is slowly precipitating out over time to reach its thermodynamic equilibrium solubility.
-
Compound Instability: The inhibitor may be unstable in the aqueous buffer, degrading into a less soluble form. Some inhibitors, like PMSF, are known to have a very short half-life in aqueous solutions.
Solutions:
-
Prepare the final solution immediately before use.
-
If instability is suspected, evaluate the compound's stability in the chosen buffer system over time.
-
For highly unstable inhibitors like PMSF, multiple additions may be required during a long experimental procedure.
Q8: My assay is sensitive to DMSO. What are my other options for solubilizing my inhibitor? If common organic solvents interfere with your assay, several alternative strategies can be employed.
-
pH Adjustment: The solubility of many ionizable compounds is pH-dependent. Adjusting the pH of your buffer may increase the solubility of your inhibitor. For example, a compound with a basic nitrogen atom may become more soluble in a slightly acidic buffer.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble "inclusion complex." This can significantly enhance the aqueous solubility of a poorly soluble compound without using organic solvents.
-
Alternative Solvents: Test other, potentially less disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or PEG 400. Always run a solvent-only control to check for assay interference.
Data Presentation: Solvents for Common Protease Inhibitors
The following table summarizes recommended solvents and typical stock concentrations for commonly used protease inhibitors.
| Protease Inhibitor | Target Class | Recommended Solvent(s) | Typical Stock Concentration | Reference(s) |
| AEBSF | Serine | Water | 100-200 mM | |
| Aprotinin | Serine | Water, Aqueous Buffer | 10 mg/mL | |
| Bestatin | Aminopeptidases | Methanol, Water | 1-2 mg/mL | |
| E-64 | Cysteine | Water, Aqueous Buffer | 1-10 mM | |
| Leupeptin | Serine/Cysteine | Water | 1-10 mg/mL | |
| Pepstatin A | Aspartic | DMSO, Ethanol, Methanol | 1-5 mM | |
| PMSF | Serine | Anhydrous Ethanol, Methanol, Isopropanol, DMSO | 100-200 mM | |
| EDTA | Metalloproteases | Water (adjust pH to 8.0) | 0.5 M |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the standard procedure for preparing a stock solution of a hydrophobic protease inhibitor.
-
Determine Target Concentration: Decide on a stock concentration (e.g., 10 mM).
-
Weigh the Inhibitor: Accurately weigh a small amount of the powdered inhibitor (e.g., 2 mg) using a calibrated analytical balance.
-
Calculate Solvent Volume: Calculate the volume of solvent needed. For example, for a 2 mg compound with a molecular weight of 400 g/mol to make a 10 mM stock:
-
Moles = 0.002 g / 400 g/mol = 5 x 10⁻⁶ moles
-
Volume (L) = Moles / Molarity = 5 x 10⁻⁶ moles / 0.01 mol/L = 5 x 10⁻⁴ L = 500 µL
-
-
Dissolve the Compound: Add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial containing the powder.
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For inhibitors stored in anhydrous DMSO, limit exposure to air to prevent water absorption.
Protocol 2: Dilution of Stock Solution into Aqueous Assay Buffer
This protocol outlines the correct method for diluting a concentrated stock into the final assay buffer to minimize precipitation.
-
Prepare Assay Buffer: Dispense the required volume of aqueous assay buffer into a tube.
-
Calculate Stock Volume: Determine the volume of the stock solution needed to achieve the desired final concentration. For example, to make a 100 µL final solution with a 10 µM inhibitor concentration from a 10 mM stock, you would need 0.1 µL of the stock (a 1:1000 dilution). It is often practical to perform a serial dilution first.
-
Add Stock to Buffer: Pipette the small volume of the concentrated inhibitor stock directly into the larger volume of aqueous buffer. Crucially, do not add the buffer to the stock solution , as this can cause localized high concentrations and promote precipitation.
-
Mix Immediately: Mix the solution immediately and thoroughly by vortexing or inverting the tube to ensure rapid and uniform dispersion of the inhibitor.
-
Visual Inspection: Visually inspect the final solution against a contrasting background to check for any signs of precipitation or cloudiness.
Visualizations
Caption: Troubleshooting workflow for protease inhibitor solubility.
Caption: Key factors influencing the solubility of protease inhibitors.
References
Validation & Comparative
Sovaprevir's Efficacy in the Landscape of HCV Protease Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HCV NS3/4A protease inhibitor sovaprevir against other notable agents in its class. Supported by clinical trial data and in vitro studies, this document aims to offer a clear perspective on its performance and therapeutic potential.
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection. Among these, NS3/4A protease inhibitors have been a cornerstone, effectively halting viral replication by targeting a crucial viral enzyme. This compound (formerly ACH-1625), a second-generation NS3/4A protease inhibitor, emerged as a promising candidate with potent antiviral activity. This guide delves into the efficacy of this compound in comparison to other first and second-generation protease inhibitors, presenting key data from clinical and preclinical studies.
Mechanism of Action: Targeting the HCV NS3/4A Protease
The HCV NS3/4A protease is a heterodimeric enzyme essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B). This process is critical for the formation of the viral replication complex. NS3/4A protease inhibitors, including this compound, are designed to bind to the active site of the NS3 protease, thereby blocking its enzymatic activity and preventing viral replication. Furthermore, the NS3/4A protease has been shown to cleave host-cell proteins involved in the innate immune response, such as TRIF and MAVS, thus dampening the host's antiviral defenses. By inhibiting the protease, these drugs may also help restore the host's natural ability to fight the virus.
Caption: Mechanism of action of HCV NS3/4A protease inhibitors.
Comparative Efficacy: Clinical Trial Data
The primary measure of efficacy in HCV clinical trials is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of treatment (SVR12 or SVR24, respectively), which is considered a virological cure.
This compound Clinical Trial Results
This compound demonstrated promising results in Phase 2 clinical trials, particularly for patients with HCV genotype 1. In a study involving treatment-naïve genotype 1 patients, this compound administered for 12 weeks in combination with pegylated interferon and ribavirin (peg-IFN/RBV) resulted in high rates of SVR4 (undetectable HCV RNA 4 weeks after treatment).[1]
An interferon-free regimen was also investigated in the Phase 2 "007 Study," combining this compound with the NS5A inhibitor ACH-3102 and ribavirin. This combination yielded a 100% rapid virologic response (RVR) in patients with genotype 1b.[2]
It is important to note that while this compound showed potent antiviral activity, its clinical development was impacted by a clinical hold placed on trials involving its combination with atazanavir due to observations of elevated liver enzymes. This hold was later partially lifted.[2]
Head-to-Head and Comparative Data
Direct head-to-head clinical trials comparing this compound with other second-generation protease inhibitors are limited. However, by comparing data from various clinical trials, we can gain insight into its relative efficacy.
| Protease Inhibitor | Regimen | Patient Population | SVR12/SVR24 Rate | Citation(s) |
| This compound | This compound + peg-IFN/RBV (12 weeks) | Genotype 1, Treatment-Naïve | SVR4: 85-100% | [1] |
| Simeprevir | Simeprevir + Sofosbuvir ± RBV | Genotypes 1-4 | 86% | [3] |
| Boceprevir | Boceprevir + peg-IFN/RBV | Genotype 1, Treatment-Naïve | 63-68% | |
| Telaprevir | Telaprevir + peg-IFN/RBV | Genotype 1, Treatment-Naïve | 75% | |
| Glecaprevir/Pibrentasvir | Glecaprevir/Pibrentasvir (8 weeks) | Genotypes 1-6, Non-cirrhotic, Treatment-Naïve | 97.5% | |
| Grazoprevir/Elbasvir | Grazoprevir/Elbasvir ± RBV | Genotypes 1, 4, 6 | 95% | |
| Voxilaprevir | Sofosbuvir/Velpatasvir/Voxilaprevir (8 weeks) | Genotypes 1-6, DAA-Experienced | 96% |
Note: SVR rates can vary based on patient population (treatment-naïve vs. experienced, presence of cirrhosis), HCV genotype, and the specific combination of drugs used. The data presented is for comparative purposes and is derived from different clinical trials.
In Vitro Antiviral Activity
The in vitro potency of HCV protease inhibitors is typically measured by the 50% effective concentration (EC50) in cell-based HCV replicon assays and the 50% inhibitory concentration (IC50) in enzymatic assays.
| Protease Inhibitor | HCV Genotype | EC50 / IC50 (nM) | Citation(s) |
| This compound | Genotype 1a/1b | IC50: ~1 nM | |
| Simeprevir | Genotype 1a/1b | IC50: 0.5 - 1.4 nM | |
| Boceprevir | Genotype 1b | EC50: ~200 nM | |
| Telaprevir | Genotype 1b | EC50: ~350 nM | |
| Glecaprevir | Genotypes 1-6 | IC50: 3.5 - 11.3 nM | |
| Grazoprevir | Genotypes 1a/1b | Ki: 0.01 nM |
This compound demonstrated potent in vitro activity against both genotype 1a and 1b, with IC50 values in the low nanomolar range. A key advantage of this compound highlighted in preclinical studies is its retained activity against viral variants carrying mutations that confer resistance to first-generation protease inhibitors.
Experimental Protocols
The following are generalized protocols for key assays used to determine the efficacy of HCV protease inhibitors.
HCV NS3/4A Protease Enzymatic Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the NS3/4A protease.
Caption: Workflow for an NS3/4A Protease FRET Assay.
Methodology:
-
Reagent Preparation: Recombinant HCV NS3/4A protease is purified. A synthetic peptide substrate containing a cleavage site for the protease is flanked by a fluorescent donor (e.g., 5-FAM) and a quencher molecule (e.g., QXL™ 520). The test compound (e.g., this compound) is serially diluted.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The NS3/4A protease is pre-incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
Initiation and Measurement: The reaction is initiated by the addition of the FRET substrate. As the protease cleaves the substrate, the donor and quencher are separated, resulting in an increase in fluorescence. This fluorescence signal is measured over time using a plate reader.
-
Data Analysis: The initial velocity of the enzymatic reaction is calculated for each compound concentration. A dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity, is determined from this curve.
HCV Replicon Assay (Luciferase-based)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.
Caption: Workflow for an HCV Replicon Luciferase Assay.
Methodology:
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) that stably harbors a subgenomic HCV replicon is used. This replicon contains the HCV non-structural proteins necessary for replication and a reporter gene, such as firefly luciferase.
-
Assay Procedure: The replicon-containing cells are seeded in multi-well plates. The cells are then treated with serial dilutions of the test compound.
-
Incubation and Lysis: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to take place. Following incubation, the cells are lysed to release the intracellular components, including the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Data Analysis: The luminescence signal from the compound-treated wells is normalized to that of the vehicle control (e.g., DMSO). A dose-response curve is generated, and the EC50 value, the concentration at which the compound inhibits 50% of HCV replication, is calculated. A parallel cytotoxicity assay is also performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Conclusion
This compound demonstrated potent in vitro activity and promising early-phase clinical efficacy, positioning it as a competitive second-generation HCV NS3/4A protease inhibitor. Its high barrier to resistance against certain mutations was a notable advantage. However, its clinical development trajectory and the advent of highly effective, pangenotypic, and well-tolerated combination therapies have shaped the current landscape of HCV treatment. This guide provides a comparative snapshot of this compound's efficacy, offering valuable data for researchers and professionals in the field of antiviral drug development.
References
- 1. Achillion Announces Positive SVR4 Results From Phase 2 Study of this compound (Formerly ACH-1625) and Advancement of ACH-3102 [natap.org]
- 2. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Sovaprevir and Telaprevir for HCV Research
For researchers and drug development professionals navigating the landscape of Hepatitis C Virus (HCV) therapeutics, a detailed understanding of the in vitro performance of direct-acting antivirals is paramount. This guide provides a head-to-head comparison of two key NS3/4A protease inhibitors, Sovaprevir and Telaprevir, summarizing their antiviral potency and cytotoxicity based on available experimental data.
This compound (ACH-1625) and the since-discontinued Telaprevir (VX-950) are both potent inhibitors of the HCV NS3/4A serine protease, an enzyme critical for viral replication.[1][2] By targeting this protease, they block the cleavage of the HCV polyprotein, a necessary step in the viral life cycle.[1] While both compounds share a common mechanism, their in vitro characteristics present nuances that are important for research and development contexts.
Quantitative Comparison of In Vitro Efficacy and Cytotoxicity
To facilitate a direct comparison, the following tables summarize the key in vitro potency and cytotoxicity metrics for this compound and Telaprevir against HCV, primarily genotype 1b.
| Drug | Assay Type | Metric | Value (nM) | HCV Genotype |
| This compound | HCV Replicon | EC50 | 1.8 | 1b |
| Telaprevir | Biochemical Assay | Ki | 7 | 1 (H strain) |
| Biochemical Assay | IC50 | 10 | Not Specified | |
| HCV Replicon Assay | EC50 (48h) | 354 | 1b | |
| HCV Replicon Assay | EC90 (48h) | 830 | 1b |
Table 1: In Vitro Antiviral Potency
| Drug | Cell Line | Assay | Metric | Value (µM) |
| This compound | Huh-7 | Not Specified | CC50 | >12 |
| Telaprevir | Huh-7 | MTS | CC50 | No significant cytotoxicity |
| HepG2 | MTS | CC50 | No significant cytotoxicity |
Table 2: In Vitro Cytotoxicity
Mechanism of Action and Signaling Pathway
Both this compound and Telaprevir are direct-acting antivirals that target the HCV NS3/4A protease. This enzyme is a heterodimer composed of the NS3 protease domain and its NS4A cofactor. It is responsible for cleaving the HCV polyprotein at four specific sites, leading to the maturation of non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex. By binding to the active site of the NS3 protease, these inhibitors block its enzymatic activity, thereby preventing viral replication.
Figure 1. Mechanism of action of NS3/4A protease inhibitors.
Experimental Protocols
The in vitro data presented in this guide are typically generated using standardized experimental assays. Below are detailed methodologies for the key experiments cited.
HCV NS3/4A Protease Enzymatic Assay (FRET-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HCV NS3/4A protease.
-
Reagents and Materials:
-
Purified recombinant HCV NS3/4A protease (genotype 1b)
-
Fluorescence Resonance Energy Transfer (FRET) peptide substrate containing a specific NS3/4A cleavage site, flanked by a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL™520).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol.
-
Test compounds (this compound, Telaprevir) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds and the NS3/4A protease to the microplate wells.
-
Incubate at room temperature for a predefined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence signal over time using a plate reader (excitation/emission wavelengths appropriate for the FRET pair). Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increased fluorescence signal.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
HCV Replicon Assay (Luciferase Reporter)
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.
-
Reagents and Materials:
-
Huh-7 (or derivative) cell line stably harboring an HCV subgenomic replicon (genotype 1b) that includes a luciferase reporter gene.
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Test compounds (this compound, Telaprevir) dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
-
-
Procedure:
-
Seed the HCV replicon cells into the 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase data to the vehicle control (0% inhibition).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
Figure 2. Experimental workflow for the HCV replicon assay.
Cytotoxicity Assay (MTT/MTS)
This assay is performed in parallel with the replicon assay to determine the concentration of the compound that is toxic to the host cells.
-
Reagents and Materials:
-
Parental Huh-7 cell line (without the HCV replicon).
-
Cell culture medium.
-
Test compounds (this compound, Telaprevir) dissolved in DMSO.
-
96-well tissue culture plates.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
-
-
Procedure:
-
Seed the Huh-7 cells into 96-well plates and incubate for 24 hours.
-
Add serial dilutions of the test compounds to the cells, mirroring the concentrations used in the replicon assay.
-
Incubate for the same duration as the replicon assay (48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the CC50 value, the concentration at which cell viability is reduced by 50%.
-
The Selectivity Index (SI) can be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), which provides a measure of the therapeutic window of the compound.
-
This comparative guide, grounded in experimental data and detailed methodologies, offers a valuable resource for the in vitro assessment of this compound and Telaprevir, aiding in the strategic design of future HCV research and drug development endeavors.
References
Sovaprevir's Selectivity: A Comparative Analysis of Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
Sovaprevir (also known as ACH-1625) is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. Developed by Achillion Pharmaceuticals, this compound has demonstrated significant antiviral activity against HCV, particularly genotype 1. A critical aspect of the preclinical evaluation of any new protease inhibitor is its selectivity – its ability to inhibit the target viral protease without significantly affecting host cell proteases or other viral proteases. This guide provides a comparative analysis of this compound's cross-reactivity, supported by available preclinical data.
High Specificity for HCV NS3/4A Protease
Preclinical studies have consistently highlighted the high potency and specificity of this compound for the HCV NS3/4A protease.[1] This specificity is a key attribute for a successful antiviral therapeutic, as it minimizes the potential for off-target effects and associated toxicities. The development of this compound was guided by the crystal structure of the enzyme/inhibitor complex, allowing for a design that fits the active site of the HCV NS3/4A protease with high affinity.
While specific quantitative data on the cross-reactivity of this compound against a broad panel of human proteases is not extensively published in publicly available literature, the preclinical development of similar HCV protease inhibitors, such as asunaprevir, involved rigorous selectivity profiling. For instance, asunaprevir was tested against a panel of human serine and cysteine proteases, including human leukocyte elastase and cathepsins, and demonstrated a high selectivity index. It is standard practice in drug development to conduct such panels for molecules advancing to clinical trials, and the favorable safety profile of this compound in clinical studies suggests a high degree of selectivity.
Comparison with Other Protease Inhibitors
The development of direct-acting antivirals (DAAs) for HCV has produced several protease inhibitors. To provide a framework for comparison, the selectivity profiles of other well-characterized protease inhibitors are presented below. This data illustrates the typical level of selectivity expected for a clinically viable compound.
| Protease Inhibitor | Primary Target | Other Proteases Tested | Selectivity Profile |
| Asunaprevir | HCV NS3/4A Protease | Human leukocyte elastase, porcine pancreatic elastase, human α-chymotrypsin, human cathepsin A, human liver cathepsin B | Excellent selectivity index (>40,000-fold) against all tested serine/cysteine proteases. |
| TMC435 (Simeprevir) | HCV NS3/4A Protease | Panel of human proteases | In vitro inhibition values on host proteases were at least over 1,000 times higher than for HCV NS3/4A protease. Submicromolar activity was only observed for human cathepsin S (IC50 of 0.8 μM). |
| Pomotrelvir | SARS-CoV-2 Mpro | Cathepsin S, Cathepsin K, Cathepsin B, Cathepsin L, Caspase 3, Calpain1, Cathepsin D, Dipeptidyl peptidase IV | Highly selective. Showed >11,000-fold selectivity for Caspase 3, Calpain1, Cathepsin D, and Dipeptidyl peptidase IV. Selectivity ranged from 107- to 2,740-fold against various cathepsins. |
Experimental Protocols
The assessment of protease inhibitor selectivity is a crucial step in preclinical drug development. The following outlines a typical experimental workflow for determining the cross-reactivity of a compound like this compound.
In Vitro Protease Inhibition Assays
Objective: To determine the inhibitory activity (typically as an IC50 or Ki value) of the test compound against a panel of purified human and viral proteases.
Methodology:
-
Enzyme and Substrate Preparation: Highly purified recombinant human and viral proteases are obtained. For each protease, a specific fluorogenic or chromogenic substrate is used.
-
Assay Conditions: Assays are typically performed in 96- or 384-well plates. The test compound is serially diluted to a range of concentrations.
-
Inhibition Measurement: The enzyme, substrate, and test compound are incubated together under optimized buffer and temperature conditions. The rate of substrate cleavage is measured over time by detecting the fluorescent or colorimetric signal.
-
Data Analysis: The rate of reaction is plotted against the inhibitor concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated using non-linear regression analysis.
-
Selectivity Index Calculation: The selectivity index is calculated by dividing the IC50 value for the off-target protease by the IC50 value for the primary target (e.g., HCV NS3/4A protease). A higher selectivity index indicates greater specificity for the target enzyme.
References
Navigating Resistance: A Comparative Analysis of Sovaprevir and Other HCV NS3/4A Protease Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the ongoing battle against Hepatitis C virus (HCV). This guide provides a detailed comparison of the resistance profiles of Sovaprevir and other key NS3/4A protease inhibitors, supported by experimental data and detailed methodologies. The emergence of resistance-associated substitutions (RASs) in the HCV NS3/4A protease is a primary factor limiting the long-term efficacy of this class of direct-acting antivirals (DAAs).
Comparative Analysis of Resistance Profiles
The potency of this compound and its comparators against wild-type (WT) HCV and various RASs has been evaluated in numerous in vitro studies. The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values and the corresponding fold change in resistance relative to the wild-type virus. These data are primarily derived from HCV replicon assays, a standard tool for assessing antiviral activity in a cell-based system.
Key Resistance-Associated Substitutions:
Mutations at amino acid positions R155, D168, and A156 of the NS3 protease are recognized as major contributors to resistance against a broad spectrum of protease inhibitors.[1][2][3] Other significant mutations include those at positions V36, T54, and Q80.[1][4]
Table 1: Antiviral Activity of this compound and Comparator Drugs Against Wild-Type HCV Genotype 1a
| Drug | Wild-Type EC50/IC50 (nM) |
| This compound | ~1-4 |
| Asunaprevir | ~1-4 |
| Telaprevir | ~350-700 |
| Boceprevir | ~14-200 |
| Danoprevir | ~0.2-1.8 |
| Vaniprevir | ~0.6 |
Table 2: Fold Change in Resistance for this compound and Comparator Drugs Against Common NS3/4A RASs (Genotype 1a)
| Mutation | This compound | Asunaprevir | Telaprevir | Boceprevir | Danoprevir | Vaniprevir |
| R155K | Low to Moderate | Low to Moderate | 3-25 | 3.8-17.7 | ~62 | High |
| D168A | Low to Moderate | High | <1 | - | High | High |
| A156T | High | High | >25 | >120 | - | High |
| V36M | - | - | 3-25 | 3.8-17.7 | Low | - |
| T54A | - | - | 3-25 | 3.8-17.7 | - | - |
| Q80K | Susceptible | Susceptible | - | Susceptible | - | - |
This compound, a linear acylsulfonamide inhibitor, generally demonstrates potent activity against HCV genotypes 1, 2, 4, 5, and 6, but is less effective against genotype 3. Its resistance profile is marked by susceptibility to mutations at key residues like R155 and D168, a characteristic shared with other linear inhibitors like Asunaprevir. Macrocyclic inhibitors such as Danoprevir and Vaniprevir also exhibit susceptibility to these mutations due to their interaction with the S2 subsite of the protease. The older generation linear ketoamide inhibitors, Telaprevir and Boceprevir, are susceptible to a broader range of mutations, including those at positions V36 and T54.
Experimental Protocols
The data presented in this guide are primarily generated using two key experimental methodologies: the HCV replicon assay and the NS3/4A protease enzymatic assay.
HCV Replicon Assay
This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds and characterizing resistance.
Principle:
HCV subgenomic replicons are RNA molecules that can autonomously replicate within cultured human hepatoma cells (e.g., Huh-7). These replicons often contain a reporter gene, such as luciferase, allowing for the quantification of viral replication. The assay measures the ability of an antiviral compound to inhibit this replication.
Detailed Methodology:
-
Cell Culture: Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.
-
Replicon RNA Transfection: In vitro transcribed HCV replicon RNA is introduced into Huh-7 cells via electroporation.
-
Drug Treatment: Following transfection, cells are seeded into 96-well plates. After allowing the cells to adhere, they are treated with serial dilutions of the antiviral compounds (e.g., this compound and comparators).
-
Incubation: The treated cells are incubated for a period of 48 to 96 hours to allow for HCV RNA replication.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
-
RT-qPCR: Alternatively, total cellular RNA can be extracted, and the level of HCV RNA is quantified using real-time reverse transcription polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The EC50 value, the concentration of the drug that inhibits 50% of viral replication, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve. Fold change in resistance is calculated by dividing the EC50 for a mutant replicon by the EC50 for the wild-type replicon.
NS3/4A Protease Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS3/4A protease.
Principle:
The assay utilizes a synthetic peptide substrate that mimics the natural cleavage site of the NS3/4A protease. The substrate is typically labeled with a fluorescent reporter and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The inhibitor's potency is determined by its ability to block this cleavage.
Detailed Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease (wild-type or mutant) is purified. A fluorogenic substrate is synthesized or obtained commercially.
-
Assay Reaction: The assay is typically performed in a 96- or 384-well plate format.
-
The purified NS3/4A protease is pre-incubated with various concentrations of the inhibitor compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing detergents and reducing agents).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the fluorescence data. The IC50 value, the concentration of the inhibitor that reduces the enzyme's activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Resistance Mechanisms and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Sovaprevir and Boceprevir for Hepatitis C Virus
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of two Hepatitis C Virus (HCV) NS3/4A protease inhibitors: sovaprevir and boceprevir. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action: Targeting HCV Replication
Both this compound and boceprevir are direct-acting antiviral (DAA) agents that target the HCV NS3/4A serine protease. This enzyme is crucial for the replication of the virus, as it is responsible for cleaving the HCV polyprotein into mature, functional proteins. By inhibiting this protease, both drugs effectively block the viral replication cycle. Boceprevir is a linear peptidomimetic ketoamide serine protease inhibitor that binds reversibly to the NS3 active site. This compound is also a linear peptidomimetic inhibitor that non-covalently binds to the HCV NS3 protease with high potency and specificity[1].
Quantitative In Vitro Efficacy
The in vitro potency of antiviral agents is typically measured by their 50% effective concentration (EC50) in cell-based assays, such as the HCV replicon system, or by their 50% inhibitory concentration (IC50) in enzymatic assays. The available data for this compound and boceprevir are presented below. It is important to note that a direct comparison is challenging as the publicly available data for this compound is primarily in the form of IC50 values (enzymatic inhibition), while for boceprevir, EC50 values (inhibition in a cellular environment) are more commonly reported.
| Drug | Parameter | Value | HCV Genotype(s) | Assay Type |
| This compound | IC50 | ~1 nM | 1a, 1b | Enzymatic Assay |
| Boceprevir | EC50 | 200–400 nM | 1, 2, 5 | HCV Replicon Assay |
Table 1: In Vitro Potency of this compound and Boceprevir against HCV.
Experimental Protocols
The determination of in vitro efficacy for anti-HCV agents like this compound and boceprevir predominantly relies on the HCV replicon assay. This cell-based system allows for the study of viral replication in a controlled laboratory setting without the use of infectious virus.
HCV Replicon Assay for EC50 Determination
Objective: To determine the concentration of the antiviral compound that inhibits 50% of HCV RNA replication in a cell-based assay.
Materials:
-
Cell Line: Human hepatoma cell line (e.g., Huh-7) stably harboring an HCV subgenomic replicon. The replicon RNA often contains a reporter gene, such as luciferase, for ease of quantification.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), and a selection agent (e.g., G418) to maintain the replicon.
-
Test Compounds: this compound and boceprevir, dissolved in dimethyl sulfoxide (DMSO).
-
Assay Plates: 96-well cell culture plates.
-
Reagents for Quantification: Luciferase assay reagent or reagents for quantitative reverse transcription polymerase chain reaction (qRT-PCR).
-
Instrumentation: Luminometer or real-time PCR instrument.
Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the test compounds (this compound and boceprevir) in culture medium. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically ≤0.5%).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include appropriate controls: vehicle control (DMSO only) and a positive control (another known HCV inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for HCV replication and the antiviral effect to occur.
-
Quantification of HCV Replication:
-
Luciferase Assay: If a luciferase reporter replicon is used, lyse the cells and measure the luciferase activity using a luminometer.
-
qRT-PCR: If a reporter is not present, extract total cellular RNA and quantify the HCV RNA levels using qRT-PCR.
-
-
Data Analysis:
-
Normalize the reporter signal or RNA levels to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Calculate the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cytotoxicity Assay: A parallel assay to measure the 50% cytotoxic concentration (CC50) of the compounds is crucial to ensure that the observed antiviral effect is not due to cell death. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.
Visualizing the Experimental Workflow
Signaling Pathway Inhibition
References
Validating Sovaprevir Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sovaprevir, an NS3/4A protease inhibitor, with other direct-acting antivirals for Hepatitis C Virus (HCV). We present supporting experimental data and detailed protocols for key assays to validate target engagement in a cellular context, enabling researchers to make informed decisions in their drug discovery and development efforts.
Introduction to this compound and Target Engagement
This compound (also known as ACH-1625) is an investigational drug that targets the HCV NS3/4A protease, an enzyme essential for viral replication.[1] Validating that a drug like this compound engages its intended target within the complex cellular environment is a critical step in preclinical and clinical development. This guide explores robust methods for confirming this engagement, comparing this compound's cellular activity with other NS3/4A protease inhibitors.
Comparative Analysis of Cellular Activity
The following table summarizes the 50% effective concentration (EC50) of this compound and other HCV NS3/4A protease inhibitors in cellular replicon assays. Lower EC50 values indicate greater potency.
| Compound | HCV Genotype | Replicon Assay EC50 (nM) | Reference |
| This compound (ACH-1625) | 1b | 17 | [2] |
| Asunaprevir | 1a | 4.0 | [3] |
| 1b | 1.0 | [3] | |
| BILN-2061 | 1b | ~3 | [2] |
| Telaprevir (VX-950) | 1b | 1,694 | |
| Boceprevir | Not Specified | ~40,000 | |
| Grazoprevir | Not Specified | ~42,000 | |
| Paritaprevir | Not Specified | ~22,000 | |
| Glecaprevir | Not Specified | >178,000 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount for validating target engagement. Below are detailed protocols for three widely used cellular assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol for NS3/4A Protease Target Engagement:
-
Cell Culture and Treatment:
-
Culture Huh-7 cells harboring an HCV replicon to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a control compound (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Since NS3/4A is a membrane-associated protein, add a mild non-ionic detergent (e.g., 0.4% NP-40) to the lysis buffer to solubilize membrane proteins.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble NS3/4A protease using Western blotting or ELISA with a specific antibody.
-
Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
FRET-Based Protease Activity Assay
This assay measures the activity of the NS3/4A protease in living cells using Förster Resonance Energy Transfer (FRET). A genetically encoded biosensor, consisting of two fluorescent proteins linked by a peptide sequence specifically cleaved by NS3/4A, is used.
Protocol:
-
Plasmid Construction and Transfection:
-
Construct a FRET biosensor plasmid expressing a fusion protein (e.g., ECFP-linker-Citrine), where the linker contains the NS5A/5B cleavage site for NS3/4A protease.
-
Co-transfect Huh-7 cells with the FRET biosensor plasmid and a plasmid expressing the HCV NS3/4A protease.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of this compound or control compounds.
-
-
FRET Measurement:
-
After a suitable incubation period (e.g., 24-48 hours), measure the FRET signal using a fluorescence microscope or plate reader.
-
In the absence of an inhibitor, the NS3/4A protease cleaves the linker, separating the fluorescent proteins and leading to a decrease in FRET.
-
In the presence of this compound, protease activity is inhibited, the linker remains intact, and a high FRET signal is maintained.
-
-
Data Analysis:
-
Calculate the percentage of protease inhibition at each compound concentration and determine the EC50 value.
-
Reporter Gene Assay
This assay utilizes a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) whose expression is dependent on NS3/4A protease activity.
Protocol:
-
Cell Line Generation:
-
Establish a stable cell line (e.g., Huh-7) that expresses a fusion protein consisting of a reporter protein (e.g., SEAP) linked to a membrane anchor via an NS3/4A cleavage site.
-
These cells should also contain an HCV replicon to provide the NS3/4A protease.
-
-
Compound Treatment:
-
Seed the reporter cells in 96-well plates and treat with a serial dilution of this compound or control compounds.
-
-
Reporter Activity Measurement:
-
After an incubation period (e.g., 48-72 hours), collect the cell culture supernatant.
-
Measure the activity of the secreted reporter protein (e.g., SEAP activity using a colorimetric or chemiluminescent substrate).
-
Cleavage of the fusion protein by NS3/4A releases the reporter into the supernatant. Inhibition of the protease by this compound reduces the amount of secreted reporter.
-
-
Data Analysis:
-
Determine the EC50 value by plotting the reporter activity against the compound concentration.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes.
HCV NS3/4A Protease Signaling Pathway
CETSA Experimental Workflow
Conclusion
Validating the cellular target engagement of this compound is essential for its development as an anti-HCV therapeutic. The assays described in this guide—CETSA, FRET-based assays, and reporter gene assays—provide robust and quantitative methods to confirm the interaction of this compound with the NS3/4A protease in a physiologically relevant context. The comparative data presented here positions this compound as a potent NS3/4A inhibitor and underscores the importance of utilizing these validation techniques for advancing novel antiviral candidates.
References
Safety Operating Guide
Navigating the Safe Disposal of Sovaprevir: A Procedural Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the responsible management and disposal of investigational compounds like Sovaprevir are paramount to ensuring both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with established safety protocols and regulatory considerations.
Core Safety and Disposal Protocol
The primary directive for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This underscores the necessity of professional handling due to the compound's potential environmental impact. This compound is classified as "very toxic to aquatic life with long lasting effects," highlighting the critical need to prevent its release into the environment[1].
Quantitative Data Summary
For clarity and adherence to best practices in laboratory safety, the following table summarizes key handling and disposal information for this compound.
| Parameter | Specification | Source |
| Disposal Requirement | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects. | [1] |
| Handling Precaution | Avoid release to the environment. | [1] |
| Spill Management | Collect spillage. | |
| Personal Protective Equipment | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. |
Step-by-Step Disposal Workflow
Adherence to a structured disposal workflow is essential for safety and compliance. The following procedure outlines the recommended steps for managing this compound waste in a laboratory setting.
-
Segregation of Waste:
-
Isolate all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, from general and other chemical waste streams.
-
Use dedicated, clearly labeled, and leak-proof containers for this compound waste.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Secure Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow the storage conditions specified in the SDS, which recommend keeping the container tightly sealed in a cool, well-ventilated area.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to dispose of this compound through standard laboratory drains or as regular trash. The EPA has specific regulations for the management of hazardous waste pharmaceuticals, and flushing of such substances is broadly prohibited.
-
-
Documentation:
-
Maintain meticulous records of the amount of this compound waste generated and the date of its transfer to the disposal contractor. This documentation is crucial for regulatory compliance.
-
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should begin with a thorough review of its Safety Data Sheet. Key safety measures during handling include using appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated area to avoid inhalation. In case of ingestion, the SDS advises calling a poison center or physician.
Visualizing the Disposal Pathway
To provide a clear visual guide, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This procedural guidance is intended to equip researchers and laboratory personnel with the necessary information to manage and dispose of this compound safely and responsibly, thereby minimizing risk and ensuring compliance with environmental regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
